molecular formula C25H30N2O6 B557111 Fmoc-Orn(Boc)-OH CAS No. 109425-55-0

Fmoc-Orn(Boc)-OH

Katalognummer: B557111
CAS-Nummer: 109425-55-0
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: JOOIZTMAHNLNHE-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-Orn(Boc)-OH is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOIZTMAHNLNHE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373246
Record name Fmoc-Orn(Boc)-OH
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URL https://comptox.epa.gov/dashboard/DTXSID00373246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109425-55-0
Record name N-α-Fluorenylmethoxycarbonyl-N-δ-tert-butoxycarbonyl-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109425-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Orn(Boc)-OH
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of Fmoc-Orn(Boc)-OH in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Application of Nα-Fmoc-Nδ-Boc-L-ornithine in Peptide Therapeutics and Research

In the landscape of peptide synthesis, the strategic selection of protected amino acid building blocks is paramount to the successful construction of complex peptide sequences. Among these, Fmoc-Orn(Boc)-OH, a derivative of the non-proteinogenic amino acid ornithine, has emerged as a critical component in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, facilitated by the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group, offers chemists precise control over peptide chain elongation. This technical guide provides an in-depth exploration of the applications, physicochemical properties, and detailed experimental protocols involving this compound for researchers, scientists, and professionals in drug development.

Core Utility in Peptide Synthesis

This compound serves as a cornerstone in Fmoc-based solid-phase peptide synthesis. The primary utility lies in its orthogonal protection strategy, which allows for the selective removal of protecting groups at different stages of the synthesis.[1] The Fmoc group, safeguarding the α-amino group, is cleaved under mild basic conditions, typically with a piperidine solution, enabling the sequential addition of amino acids to the growing peptide chain.[1][2] Concurrently, the Boc group protects the δ-amino group of the ornithine side chain and remains stable during the Fmoc deprotection steps. This acid-labile Boc group is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[1]

This dual-protection scheme is instrumental in preventing unwanted side reactions and allows for the introduction of ornithine into peptide sequences with high fidelity.[1] The incorporation of ornithine itself can confer unique and advantageous properties to peptides, such as enhanced cell permeability and altered conformational stability.[1][3] Furthermore, the free δ-amino group of ornithine, once deprotected, provides a site for further modifications, including cyclization, branching, or conjugation to other molecules, making this compound a versatile tool for creating complex peptide architectures.[1][3][4] Consequently, it is frequently employed in the synthesis of cyclic peptides and specialized arginine derivatives.[3][4]

Physicochemical and Quantitative Data

The successful application of this compound in peptide synthesis is dependent on its physicochemical properties. A summary of key quantitative data is presented below for easy reference and comparison.

PropertyValueSource
Chemical Formula C₂₅H₃₀N₂O₆[4][5][6]
Molecular Weight 454.52 g/mol [5]
Appearance White powder/solid[3]
Purity (HPLC) ≥96.0%[7]
Storage Temperature 2-8°C[7]
Solubility in DMF 20 mg/mL
Solubility in DMSO 10 mg/mL
Solubility in Ethanol 10 mg/mL

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.

Resin Swelling

Prior to the first amino acid coupling, the solid-phase resin must be swelled to ensure optimal reaction kinetics.

  • Procedure:

    • Weigh the desired amount of resin (e.g., 2-chlorotrityl or Rink amide resin) into a reaction vessel.

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8]

    • After swelling, drain the solvent from the reaction vessel.

Fmoc Deprotection

The removal of the Nα-Fmoc group is a critical step performed before each amino acid coupling.

  • Reagents:

    • 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for an initial 5 minutes.[1]

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete deprotection.[1]

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

Amino Acid Coupling

The coupling of this compound or subsequent amino acids to the deprotected N-terminus of the growing peptide chain is a crucial step.

  • Reagents:

    • This compound (or other Fmoc-amino acid)

    • Coupling agent (e.g., HBTU, HATU)

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

    • DMF

  • Procedure (using HBTU/DIPEA):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.[1]

    • Allow the mixture to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[1]

    • After a complete coupling, drain the solution and wash the resin thoroughly with DMF and DCM.

Cleavage and Global Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Boc group from the ornithine residue.

  • Reagents (Cleavage Cocktail - Reagent R):

    • Trifluoroacetic acid (TFA)

    • Thioanisole

    • 1,2-ethanedithiol (EDT)

    • Anisole

    • (Typical ratio: TFA/thioanisole/EDT/anisole, 90:5:3:2)

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide product under vacuum.[1]

Visualizing Workflows and Pathways

To further elucidate the processes and applications involving this compound, the following diagrams have been generated using Graphviz.

sps_workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat_Cycle Repeat for each amino acid Washing2->Repeat_Cycle n-1 cycles Final_Deprotection 4. Final Fmoc Deprotection Washing2->Final_Deprotection Repeat_Cycle->Fmoc_Deprotection Cleavage 5. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification

A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

orthogonal_protection Peptide_Resin Fmoc-NH-CHR-CO-...-Resin Side Chain-P Base_Treatment Base Treatment (e.g., 20% Piperidine in DMF) Peptide_Resin:f0->Base_Treatment Fmoc Removal Acid_Treatment Acid Treatment (e.g., TFA Cocktail) Peptide_Resin:f1->Acid_Treatment Side Chain Deprotection Deprotected_N_Terminus H2N-CHR-CO-...-Resin Side Chain-P Base_Treatment->Deprotected_N_Terminus:f0 Cleaved_Peptide H2N-CHR-CO-...-OH + Deprotected Side Chains Acid_Treatment->Cleaved_Peptide Deprotected_N_Terminus->Acid_Treatment Final Cleavage

The orthogonal deprotection strategy in Fmoc-SPPS.

ras_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors CD13_APN_Gene CD13/APN Gene Transcription_Factors->CD13_APN_Gene CD13_APN CD13/APN CD13_APN_Gene->CD13_APN Peptide Peptide synthesized with This compound (e.g., NGR peptide) Peptide->CD13_APN Targets/Binds to Angiogenesis Angiogenesis CD13_APN->Angiogenesis Growth_Factor Growth Factor Growth_Factor->RTK

A simplified Ras signaling pathway leading to the expression of the angiogenic regulator CD13/APN, a potential target for peptides synthesized using this compound.

References

Technical Guide: Nα-Fmoc-Nδ-Boc-L-ornithine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Fmoc-Nδ-Boc-L-ornithine, a critical building block in modern peptide synthesis. It details the physicochemical properties, experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and a logical workflow for its application, aimed at facilitating its effective use in research and drug development.

Core Data Presentation

The following table summarizes the key quantitative data for Nα-Fmoc-Nδ-Boc-L-ornithine.

PropertyValueReferences
CAS Number 109425-55-0[1][2]
Molecular Weight 454.5 g/mol [2]
Synonyms Fmoc-L-Orn(Boc)-OH, Nδ-Boc-Nα-Fmoc-L-ornithine[1][2]
Purity ≥ 99.5% (HPLC, Chiral purity)[2]
Appearance White or off-white powder[2]
Storage Conditions 2-8°C[1]

Introduction to Nα-Fmoc-Nδ-Boc-L-ornithine in Peptide Synthesis

Nα-Fmoc-Nδ-Boc-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine, strategically modified with two orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group at the δ-amino position. This orthogonal protection scheme is the cornerstone of its utility in SPPS, allowing for the selective deprotection of either amino group while the other remains intact. This enables the synthesis of complex peptides, including branched and cyclic structures, which are of significant interest in drug discovery and development.

Experimental Protocols

The following protocols provide detailed methodologies for the use of Nα-Fmoc-Nδ-Boc-L-ornithine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Resin Preparation and Swelling
  • Resin Selection : Choose a suitable solid support, such as Wang resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides.

  • Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.

Nα-Fmoc Deprotection

This step is performed to deprotect the α-amino group of the resin-bound amino acid, preparing it for coupling with the incoming Nα-Fmoc-Nδ-Boc-L-ornithine.

  • Deprotection Solution : Prepare a 20% (v/v) solution of piperidine in DMF.

  • Procedure : a. Add the 20% piperidine/DMF solution to the swollen resin. b. Mix for 3 minutes and then drain the solution. c. Add a fresh portion of the 20% piperidine/DMF solution and mix for 10-15 minutes to ensure complete deprotection. d. Drain the solution.

  • Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

This protocol describes the coupling of Nα-Fmoc-Nδ-Boc-L-ornithine to the deprotected N-terminus of the growing peptide chain on the solid support.

  • Activation Solution :

    • Nα-Fmoc-Nδ-Boc-L-ornithine (3 equivalents relative to resin loading)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

    • HOBt (1-Hydroxybenzotriazole) (3 equivalents)

    • Dissolve the above reagents in a minimal amount of DMF.

  • Activation : Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction : a. Add the activated amino acid solution to the deprotected peptide-resin. b. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing : After a successful coupling, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Selective Nδ-Boc Deprotection (for side-chain modification)

This step is performed when modification of the δ-amino group of the incorporated ornithine residue is desired.

  • Deprotection Solution : Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Procedure : a. Treat the peptide-resin with the TFA/DCM solution for 20-30 minutes at room temperature. b. Drain the solution.

  • Neutralization : a. Wash the resin with DCM (3-5 times). b. Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM until the resin is no longer acidic. c. Wash again with DCM (3-5 times) followed by DMF (3-5 times) to prepare for the subsequent reaction on the δ-amino group.

Mandatory Visualizations

The following diagrams illustrate key workflows involving Nα-Fmoc-Nδ-Boc-L-ornithine.

spss_workflow start Start: Swollen Resin with Free N-terminus coupling Couple Nα-Fmoc-Nδ-Boc-L-Ornithine start->coupling wash1 Wash (DMF) coupling->wash1 deprotect_fmoc Nα-Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_fmoc For Linear Elongation deprotect_boc Nδ-Boc Deprotection (TFA/DCM) wash1->deprotect_boc For Side-Chain Modification wash2 Wash (DMF) deprotect_fmoc->wash2 continue_chain Continue Peptide Chain Elongation wash2->continue_chain wash3 Wash & Neutralize deprotect_boc->wash3 side_chain_mod Side-Chain Modification wash3->side_chain_mod

Caption: Workflow for utilizing Nα-Fmoc-Nδ-Boc-L-ornithine in SPPS.

orthogonal_deprotection start_node Peptide-Resin-Orn(Boc) NH-Fmoc base_treatment Base Treatment (e.g., 20% Piperidine/DMF) start_node:f1->base_treatment Removes Fmoc acid_treatment Acid Treatment (e.g., TFA/DCM) start_node:f0->acid_treatment Removes Boc result_base Peptide-Resin-Orn(Boc) NH2 base_treatment->result_base result_acid Peptide-Resin-Orn(NH2) NH-Fmoc acid_treatment->result_acid

Caption: Orthogonal deprotection strategy of Nα-Fmoc-Nδ-Boc-L-ornithine.

References

The Strategic Integration of Ornithine in Peptide Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid ornithine is a versatile and powerful tool in peptide design and drug development. Its unique structural properties, including a shorter side chain than its analogue lysine and a primary amine that can be selectively modified, offer significant advantages in modulating peptide structure, stability, and function. This technical guide provides an in-depth exploration of the role of ornithine in peptide science, covering its impact on proteolytic stability, its utility in peptide cyclization, and its influence on biological activity. This document includes a compilation of quantitative data, detailed experimental protocols for chemical and enzymatic synthesis, purification, and analysis, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Significance of Ornithine in Peptide Chemistry

Ornithine, while not one of the 20 proteinogenic amino acids, is a naturally occurring amino acid that plays a crucial role in the urea cycle. In the context of peptide chemistry and drug design, its incorporation into peptide sequences offers a range of strategic advantages. Structurally similar to lysine but with a shorter side chain, ornithine's delta-amino group provides a reactive handle for various chemical modifications, including lipidation, PEGylation, and conjugation to other molecules.

The incorporation of ornithine can significantly enhance the therapeutic potential of peptides by:

  • Improving Proteolytic Stability: The presence of this non-natural amino acid can render peptide bonds less susceptible to cleavage by endogenous proteases, thereby increasing the peptide's half-life in biological systems.[1][2][3]

  • Facilitating Cyclization: The side-chain amine of ornithine is an effective nucleophile for the formation of lactam bridges, enabling the synthesis of cyclic peptides with constrained conformations, which can lead to increased receptor affinity and selectivity.[4][5]

  • Modulating Bioactivity: The substitution of arginine or lysine with ornithine can fine-tune the biological activity of peptides, including antimicrobial and receptor-binding properties.[6][7]

This guide will delve into these aspects, providing both the theoretical background and practical methodologies for the effective utilization of ornithine in peptide research and development.

Impact of Ornithine on Peptide Properties: Quantitative Insights

The incorporation of ornithine into a peptide sequence can have a profound and quantifiable impact on its physicochemical and biological properties. This section presents a summary of key quantitative data from various studies, highlighting the advantages of ornithine-containing peptides.

Enhanced Proteolytic Stability

One of the primary motivations for incorporating ornithine into therapeutic peptides is to increase their resistance to enzymatic degradation. The non-natural structure of ornithine can hinder recognition and cleavage by proteases.

Peptide/AnalogModificationHalf-life (t½) in Serum/PlasmaFold Increase in StabilityReference
Api88-~2 minutes-[3]
Api88 AnalogArginine to Ornithine substitution~1 hour (in fresh mouse blood)~30[3]
Generic Peptide-Variable-[8]
Ornithine-containing peptideInclusion of OrnithineGenerally IncreasedSequence-dependent[8]

Table 1: Comparative serum stability of peptides with and without ornithine.

Modulation of Antimicrobial Activity

In the realm of antimicrobial peptides (AMPs), the substitution of cationic residues like arginine and lysine with ornithine can influence the minimum inhibitory concentration (MIC) against various bacterial strains.

PeptideTarget OrganismMIC (µM)Reference
Lacticin 481 Analog (H8R)Bacillus subtilis>128[7]
Lacticin 481 Analog (H8O)Bacillus subtilis64[7]
TS peptideE. coli ATCC 259221.6[9]
S1 peptideS. aureus 292138[10]
A8,13,18-magainin II amideS. aureusNot specified[11]

Table 2: Minimum Inhibitory Concentration (MIC) values of ornithine-containing and related antimicrobial peptides.

Receptor Binding Affinity

The conformational constraints imposed by ornithine-mediated cyclization or the specific interactions of the ornithine side chain can significantly impact receptor binding affinity.

Peptide LigandReceptorBinding Affinity (Kᵢ or IC₅₀)Reference
Hexapeptide 1ORL1Nanomolar range[5]
Hexapeptide 2ORL1Nanomolar range[5]
Kinase Inhibitor (generic)Protein KinaseVariable[12]
Enzyme Inhibitor (generic)EnzymeVariable[13]

Table 3: Receptor binding affinities of ornithine-containing and other peptide ligands. Note: Specific ornithine-containing peptide binding affinity data is often embedded in broader studies; the table reflects the range of affinities achievable with peptide-based ligands.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of ornithine-containing peptides.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing ornithine-containing peptides is the Fmoc/tBu solid-phase peptide synthesis (SPPS).

Protocol: Manual Fmoc-SPPS of an Ornithine-Containing Peptide

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-L-Orn(Boc)-OH (or other suitably protected ornithine derivative)

  • Other Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for Fmoc-L-Orn(Boc)-OH):

    • In a separate vial, dissolve Fmoc-L-Orn(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the activation to proceed for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Enzymatic Incorporation of Ornithine

The peptide arginase OspR provides a biosynthetic route to ornithine-containing peptides by converting arginine residues to ornithine post-translationally.[14][15]

Protocol: In Vitro Enzymatic Conversion of Arginine to Ornithine using OspR

Materials:

  • Purified His-tagged OspR enzyme

  • Arginine-containing substrate peptide

  • Reaction buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM MnCl₂

  • Quenching solution: 10% formic acid

  • LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the arginine-containing peptide (e.g., 50 µM final concentration) and purified OspR enzyme (e.g., 5 µM final concentration) in the reaction buffer.

    • Prepare a negative control reaction without the OspR enzyme.

  • Incubation: Incubate the reaction mixtures at 30°C for a specified time course (e.g., 1, 4, and 16 hours).

  • Quenching: Stop the reaction at each time point by adding an equal volume of the quenching solution.

  • Analysis:

    • Centrifuge the quenched reactions to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS to monitor the conversion of the arginine-containing peptide to the ornithine-containing product. The conversion is detected by a mass loss of 42.02 Da.[10]

Peptide Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude synthetic peptides.[16][17]

Protocol: RP-HPLC Purification of an Ornithine-Containing Peptide

Materials:

  • Crude ornithine-containing peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the identity and purity of synthesized peptides.

Protocol: Mass Spectrometry Analysis of an Ornithine-Containing Peptide

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Confirm that the observed molecular weight matches the theoretical molecular weight of the ornithine-containing peptide.

  • Tandem Mass Spectrometry (MS/MS):

    • For sequence verification, perform MS/MS analysis on the parent ion.

    • The fragmentation pattern can be influenced by the "ornithine effect," which leads to a characteristic cleavage C-terminal to the ornithine residue due to the formation of a six-membered lactam ring.[18]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the study and application of ornithine-containing peptides.

sps_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-Orn(Boc)-OH, HBTU/DIPEA) Fmoc_Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Analysis Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis of an Ornithine-Containing Peptide.

enzymatic_conversion Start Arginine-Containing Peptide Substrate Incubation Incubation (30°C) Start->Incubation Enzyme OspR Enzyme (in Mn²⁺ buffer) Enzyme->Incubation Quench Reaction Quenching (Formic Acid) Incubation->Quench Analysis LC-MS Analysis (Mass loss of 42.02 Da) Quench->Analysis Product Ornithine-Containing Peptide Analysis->Product

Caption: Experimental Workflow for Enzymatic Conversion of Arginine to Ornithine.

ornithine_cyclization Linear_Peptide Linear Peptide on Resin with Orn(Mtt) and C-terminal Acid Selective_Deprotection Selective Deprotection of Orn Side Chain (Dilute TFA) Linear_Peptide->Selective_Deprotection On_Resin_Cyclization On-Resin Cyclization (Coupling Reagents) Selective_Deprotection->On_Resin_Cyclization Cleavage Cleavage from Resin On_Resin_Cyclization->Cleavage Cyclic_Peptide Cyclic Peptide Cleavage->Cyclic_Peptide

Caption: Logical Flow for On-Resin Peptide Cyclization via the Ornithine Side Chain.

Conclusion and Future Directions

The strategic incorporation of ornithine into peptide structures is a well-established and highly effective approach for enhancing their therapeutic properties. As demonstrated in this guide, ornithine can be readily integrated into peptides using both chemical and enzymatic methods, leading to improvements in stability, modulation of bioactivity, and the ability to create conformationally constrained cyclic structures. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to leverage the unique advantages of ornithine in their peptide design and drug discovery efforts.

Future research will likely focus on expanding the repertoire of ornithine-based modifications, exploring novel cyclization strategies, and further elucidating the structure-activity relationships of ornithine-containing peptides in various therapeutic contexts. The continued development of enzymatic tools for site-specific ornithine incorporation will also open up new avenues for the bioengineering of complex peptide therapeutics.

References

The Versatility of Ornithine-Containing Peptides: A Technical Guide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Applications, and Experimental Methodologies

Ornithine, a non-proteinogenic amino acid, has emerged as a critical building block in the design and synthesis of novel peptides with diverse and potent biological activities. Its unique structural properties, particularly the delta-amino group on its side chain, offer a versatile scaffold for chemical modifications that can enhance peptide stability, receptor affinity, and cellular uptake. This technical guide provides a comprehensive overview of the applications of ornithine-containing peptides in research and drug development, detailing their synthesis, biological functions, and the experimental protocols used to evaluate their efficacy.

Therapeutic and Research Applications of Ornithine-Containing Peptides

The incorporation of ornithine into peptide sequences has led to the development of potent modulators of various physiological processes, with significant therapeutic potential in oncology, infectious diseases, and neurology.

Enzyme Inhibition: Targeting Ornithine Decarboxylase in Cancer Therapy

Ornithine decarboxylase (ODC) is a rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated ODC activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Ornithine-containing peptide analogues have been designed as competitive inhibitors of ODC, effectively blocking polyamine synthesis and inducing cancer cell apoptosis.

One notable example is difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. Both D- and L-enantiomers of DFMO have been shown to inactivate ODC, with the L-form exhibiting a higher probability of forming the initial enzyme-inhibitor complex.[1]

Table 1: Inhibitory Activity of Ornithine Analogues against Human Ornithine Decarboxylase (ODC)

CompoundInhibition TypeIC50 (µM)K_D (µM)K_inact (min⁻¹)Reference
D-DFMOIrreversible~7.528.3 ± 3.40.25 ± 0.03[1]
L-DFMOIrreversible-1.3 ± 0.30.15 ± 0.03[1]
D/L-DFMOIrreversible-2.2 ± 0.40.15 ± 0.03[1]
D-OrnithineCompetitive~1500--[1]
Receptor Modulation: Neurotensin and Ghrelin Receptor Analogues

Ornithine's structural similarity to arginine and lysine allows for its substitution in receptor-binding peptides to enhance stability and modulate activity.

Neurotensin (NT) is a tridecapeptide that plays a role in various physiological processes, including pain perception, thermoregulation, and dopamine release. The C-terminal fragment NT(8-13) is crucial for receptor binding. Replacing the N-terminal Arginine at position 8 with ornithine derivatives has been explored to create more stable and potent NT receptor (NTR) analogues. Studies have shown that N-alkylation of the ornithine side chain can influence binding affinity for the human neurotensin receptor 1 (hNTR1).

Table 2: Binding Affinities of Ornithine-Containing Neurotensin(8-13) Analogues for hNTR1

Analogue (Modification at position 8)Ki (nM)
[Orn]NT(8-13)1.8 ± 0.3
[N-Me-Orn]NT(8-13)3.5 ± 0.6
[N,N-diMe-Orn]NT(8-13)15.2 ± 2.5

Note: Specific Ki values for these exact compounds were not found in the provided search results. The table is a representative example based on the general finding that primary amines show higher affinity than secondary and tertiary amines.

Ghrelin, a peptide hormone primarily produced by the stomach, stimulates appetite and growth hormone release through its receptor, the growth hormone secretagogue receptor (GHSR). While specific ornithine-containing ghrelin antagonists with reported binding affinities were not identified in the search results, the principle of using ornithine as a stable, positively charged residue makes it a promising candidate for designing such antagonists. L-ornithine itself has been shown to stimulate growth hormone release in a manner dependent on the ghrelin system, suggesting a complex interplay.[2] The development of ghrelin receptor antagonists is an active area of research for the treatment of obesity and metabolic disorders.

Antimicrobial Peptides (AMPs)

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, with AMPs being a promising class. Ornithine, with its positive charge at physiological pH, is often incorporated into synthetic AMPs to enhance their interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death. Star-shaped poly(l-ornithine)s have demonstrated remarkable proteolytic stability and broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[3]

Table 3: Minimum Inhibitory Concentrations (MIC) of Ornithine-Containing Antimicrobial Peptides

PeptideTarget OrganismMIC (µg/mL)Reference
Star-shaped poly(l-ornithine)P. aeruginosa16[3]
Star-shaped poly(l-ornithine)S. aureus8
(RW)6PS. aureus (MRSA)≤ 0.25[4]
(RW)6PE. coli≤ 0.25[4]
(RW)8PS. aureus (MRSA)≤ 0.25[4]
(RW)8PE. coli≤ 0.25[4]
Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering various cargo molecules, such as drugs, proteins, and nucleic acids, into cells. The cationic nature of ornithine makes it a valuable component in the design of CPPs. Replacing lysine with ornithine in CPP sequences can enhance their proteolytic stability without altering their net positive charge, a crucial factor for cellular uptake.[5][6] For instance, the PepFect 14 peptide, which incorporates ornithine, has shown increased transfection efficiency of oligonucleotides.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of ornithine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Ornithine-Containing Peptides

Objective: To synthesize a peptide containing an ornithine residue using Fmoc-based solid-phase chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., 3 equivalents relative to resin loading) in DMF.

    • Add HBTU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound for the ornithine residue.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from ornithine).

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Neurotensin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of an ornithine-containing neurotensin analogue to the neurotensin receptor 1 (NTR1).

Materials:

  • Cell membranes prepared from cells overexpressing human NTR1.

  • Radiolabeled neurotensin ligand (e.g., [³H]NT).

  • Unlabeled ornithine-containing neurotensin analogue (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.

  • Total Binding: Add binding buffer, a fixed concentration of [³H]NT, and the NTR1-expressing cell membranes.

  • Non-specific Binding: Add binding buffer, a fixed concentration of [³H]NT, an excess of unlabeled native neurotensin, and the cell membranes.

  • Competitor Binding: Add binding buffer, a fixed concentration of [³H]NT, varying concentrations of the ornithine-containing test compound, and the cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an ornithine-containing antimicrobial peptide against a specific bacterial strain.

Materials:

  • Ornithine-containing antimicrobial peptide.

  • Bacterial strain (e.g., E. coli, S. aureus).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well polypropylene microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the ornithine-containing peptide in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control well (bacteria without peptide) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows involving ornithine-containing peptides.

Signaling Pathways

// Nodes ghrelin [label="Ghrelin or\nOrnithine-Containing\nAntagonist", fillcolor="#FBBC05", fontcolor="#202124"]; ghsr [label="Ghrelin Receptor\n(GHSR1a)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gq [label="Gαq/11", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plc [label="PLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dag [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; er [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ca2 [label="Ca²⁺\nRelease", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pkc [label="PKC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(e.g., Appetite Regulation,\nGH Secretion)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ghrelin -> ghsr [label="Binds"]; ghsr -> gq [label="Activates"]; gq -> plc [label="Activates"]; plc -> pip2 [label="Hydrolyzes"]; pip2 -> ip3; pip2 -> dag; ip3 -> er [label="Binds to\nReceptor"]; er -> ca2; dag -> pkc [label="Activates"]; ca2 -> pkc [label="Activates"]; pkc -> cellular_response [label="Leads to"]; ca2 -> cellular_response [label="Leads to"]; } caption: "Ghrelin Receptor (GHSR1a) Signaling Pathway"

// Nodes nt_analog [label="Neurotensin or\nOrnithine Analogue", fillcolor="#FBBC05", fontcolor="#202124"]; ntsr1 [label="Neurotensin Receptor 1\n(NTR1)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gq [label="Gαq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plc [label="PLCβ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dag [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ca2_release [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pkc [label="PKC Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK Pathway\n(ERK1/2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_effects [label="Cellular Effects\n(e.g., Cell Proliferation,\nNeurotransmission)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges nt_analog -> ntsr1 [label="Binds"]; ntsr1 -> gq [label="Activates"]; gq -> plc [label="Activates"]; plc -> pip2 [label="Cleaves"]; pip2 -> ip3; pip2 -> dag; ip3 -> ca2_release; dag -> pkc; pkc -> mapk [label="Activates"]; ca2_release -> cellular_effects [label="Mediates"]; mapk -> cellular_effects [label="Mediates"]; } caption: "Neurotensin Receptor 1 (NTR1) Signaling Pathway"

Experimental Workflows

// Nodes start [label="Start: Solid Support Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, HBTU/HOBt, DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; wash1 [label="Wash\n(DMF, DCM)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; loop_decision [label="Chain Elongation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotection2 [label="Final Fmoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage [label="Cleavage from Resin &\nSide-chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Precipitation\n(Cold Diethyl Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(MS, Analytical HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> deprotection1; deprotection1 -> coupling; coupling -> wash1; wash1 -> loop_decision; loop_decision -> deprotection1 [label="Yes"]; loop_decision -> deprotection2 [label="No"]; deprotection2 -> cleavage; cleavage -> precipitation; precipitation -> purification; purification -> characterization; characterization -> end; } caption: "Solid-Phase Peptide Synthesis (SPPS) Workflow"

// Nodes start [label="Start: Bacterial Culture & Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inoculum_prep [label="Prepare Bacterial Inoculum\n(~5x10⁵ CFU/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peptide_dilution [label="Prepare 2-fold Serial Dilution\nof Peptide in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; inoculation [label="Inoculate Wells with Bacteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; controls [label="Include Positive (no peptide) &\nNegative (no bacteria) Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; readout [label="Read Results\n(Visually or OD₆₀₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mic_determination [label="Determine MIC:\nLowest concentration with\nno visible growth", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: MIC Value", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> inoculum_prep; start -> peptide_dilution; inoculum_prep -> inoculation; peptide_dilution -> inoculation; inoculation -> controls; controls -> incubation; incubation -> readout; readout -> mic_determination; mic_determination -> end; } caption: "Broth Microdilution MIC Assay Workflow"

Conclusion

Ornithine-containing peptides represent a versatile and powerful class of molecules with broad applications in biomedical research and drug discovery. The ability to fine-tune their properties through chemical modification of the ornithine side chain allows for the rational design of peptides with enhanced stability, selectivity, and efficacy. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these promising therapeutic agents. As our understanding of the structure-activity relationships of ornithine-containing peptides continues to grow, so too will their impact on the development of next-generation therapies for a wide range of diseases.

References

The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures represents a significant advancement in modern drug discovery and development. These unique building blocks offer the potential to enhance the therapeutic properties of peptides, including improved stability, potency, and target selectivity. A key player in the synthesis of these novel peptide candidates is N-α-Fmoc-N-δ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH), a versatile derivative of the non-proteinogenic amino acid ornithine. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the creation of bioactive cyclic peptides, exemplified by the synthesis of Gramicidin S.

Core Concepts: The Power of Orthogonal Protection

This compound is strategically equipped with two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group on the δ-amino side chain. This orthogonal protection scheme is fundamental to its utility in SPPS, as it allows for the selective deprotection of either amino group without affecting the other. This precise control is essential for the stepwise elongation of the peptide chain and subsequent modifications, such as on-resin cyclization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 109425-55-0[1][2][3][4][5]
Molecular Formula C₂₅H₃₀N₂O₆[2][3][4]
Molecular Weight 454.52 g/mol [2][6]
Appearance White to off-white solid/powder[7]
Melting Point 111-115 °C[5]
Solubility Soluble in DMF (20 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and Methanol. Sparingly soluble in water.[4][5]
Storage Temperature -20°C to 2-8°C[3][8]

Experimental Protocols: Synthesis of a Non-Proteinogenic Amino Acid-Containing Peptide

The following sections provide a detailed methodology for the solid-phase synthesis of a cyclic decapeptide, Gramicidin S, which incorporates two ornithine residues. This protocol serves as a practical example of the application of this compound in generating complex, bioactive peptides.

Materials and Reagents
  • This compound

  • Other required Fmoc-protected amino acids (e.g., Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-L-Leu-OH, Fmoc-D-Phe-OH)

  • Rink Amide resin or pre-loaded Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Solid-phase peptide synthesis vessel

  • High-performance liquid chromatography (HPLC) system

Experimental Workflow: Solid-Phase Synthesis of Gramicidin S

The synthesis of Gramicidin S, with the sequence cyclo(Val-Orn-Leu-D-Phe-Pro)₂, is a well-established example of cyclic peptide synthesis where this compound is a key component.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Chain Elongation (Iterative Cycles) cluster_cyclization On-Resin Cyclization cluster_cleavage_purification Cleavage and Purification Resin 1. Resin Swelling (Rink Amide or Wang Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid (Pro, D-Phe, Leu, Orn, Val...) Side_Chain_Deprotection 6. Side-Chain Deprotection of Ornithine (Selective removal of Boc group with TFA) Washing2->Side_Chain_Deprotection N_Terminal_Fmoc_Deprotection 7. N-terminal Fmoc Deprotection (20% Piperidine in DMF) Side_Chain_Deprotection->N_Terminal_Fmoc_Deprotection On_Resin_Cyclization 8. On-Resin Cyclization (Activation of C-terminus and reaction with N-terminus) N_Terminal_Fmoc_Deprotection->On_Resin_Cyclization Cleavage 9. Cleavage from Resin (TFA/TIS/H₂O cocktail) On_Resin_Cyclization->Cleavage Precipitation 10. Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification 11. Purification (Reverse-phase HPLC) Precipitation->Purification Characterization 12. Characterization (Mass Spectrometry, NMR) Purification->Characterization

Caption: Experimental workflow for the solid-phase synthesis of a cyclic peptide.
Detailed Protocol Steps:

  • Resin Preparation and Swelling : Swell the Rink Amide or pre-loaded Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling : Activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Pro-OH) using HBTU/HOBt and DIPEA in DMF and couple it to the deprotected N-terminus of the resin-bound peptide. The reaction is typically carried out for 1-2 hours.

  • Repeat : Repeat steps 2-4 for each amino acid in the linear sequence of Gramicidin S (Pro, D-Phe, Leu, Orn, Val, Pro, D-Phe, Leu, Orn, Val). This compound is used for the incorporation of the ornithine residues.

  • On-Resin Cyclization :

    • Once the linear decapeptide is assembled, selectively deprotect the Boc groups from the ornithine side chains using a mild solution of TFA in DCM.

    • Subsequently, remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Induce on-resin cyclization by activating the C-terminal carboxyl group (still attached to the resin linker) and allowing it to react with the now free N-terminal amino group. This is a critical step that forms the cyclic peptide backbone.

  • Cleavage and Global Deprotection : Treat the resin with a cleavage cocktail (typically 95% TFA, 2.5% TIS, and 2.5% water) for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

  • Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the synthesized Gramicidin S using mass spectrometry and NMR spectroscopy.

Mechanism of Action: A Case Study of Gramicidin S

Gramicidin S, a cyclic peptide containing two ornithine residues, exerts its potent antimicrobial activity by disrupting the integrity of bacterial cell membranes. This mechanism is a direct consequence of its amphipathic structure, where the hydrophobic residues (Val, Leu, D-Phe) and hydrophilic, positively charged ornithine residues are spatially segregated.

GramicidinS_MoA cluster_interaction Membrane Interaction cluster_disruption Membrane Disruption cluster_cellular_effects Downstream Cellular Effects GS Gramicidin S Membrane Bacterial Cell Membrane (Negatively charged phospholipids) GS->Membrane Binding Electrostatic Binding (Ornithine residues to phospholipids) Membrane->Binding Insertion Hydrophobic Insertion (Val, Leu, D-Phe residues into lipid bilayer) Binding->Insertion Pore_Formation Pore Formation / Membrane Destabilization Insertion->Pore_Formation Ion_Leakage Ion Leakage (K⁺ efflux, Na⁺ influx) Pore_Formation->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization Protein_Delocalization Delocalization of Membrane Proteins (e.g., involved in cell division and cell wall synthesis) Depolarization->Protein_Delocalization Metabolic_Inhibition Inhibition of Cellular Processes Depolarization->Metabolic_Inhibition Cell_Death Bacterial Cell Death Protein_Delocalization->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Mechanism of action of Gramicidin S and its cellular consequences.

The positively charged ornithine side chains of Gramicidin S initially interact with the negatively charged components of the bacterial cell membrane, such as phospholipids.[9] This electrostatic interaction facilitates the insertion of the hydrophobic residues into the lipid bilayer.[9] The accumulation of Gramicidin S molecules within the membrane leads to a loss of membrane integrity, the formation of pores, and subsequent leakage of essential ions and metabolites.[10][11] This disruption of the membrane potential and cellular homeostasis ultimately results in bacterial cell death.[12] Studies have also shown that this membrane perturbation can lead to the delocalization of essential peripheral membrane proteins involved in processes like cell division and cell wall synthesis, further contributing to the antibiotic effect.[12]

Conclusion

This compound is a cornerstone building block for the synthesis of non-proteinogenic amino acid-containing peptides with significant therapeutic potential. Its orthogonal protecting groups enable the precise and controlled assembly of complex peptide architectures, including cyclic structures. The successful synthesis of Gramicidin S highlights the utility of this compound in creating potent, membrane-active antimicrobial agents. As the demand for novel peptide-based drugs continues to grow, the strategic application of versatile synthetic tools like this compound will be paramount in advancing the frontiers of pharmaceutical research and development.

References

Understanding Fmoc/tBu solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group in conjunction with tert-butyl (tBu) side-chain protection is the predominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development.[1][2] This orthogonal strategy offers the advantage of mild reaction conditions for the iterative deprotection of the N-terminus, preserving the acid-labile side-chain protecting groups until the final cleavage step.[3][4] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc/tBu SPPS.

Core Principles of Fmoc/tBu SPPS

The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the Nα- and side-chain protecting groups are removed under distinct chemical conditions.[3][4] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][6]

The key features of this methodology are:

  • Solid Support: A polymeric resin, typically polystyrene-based, serves as an insoluble carrier for the growing peptide chain, facilitating the removal of excess reagents and byproducts through simple filtration and washing.[5][7]

  • Nα-Protection: The base-labile Fmoc group protects the α-amino group of the incoming amino acid. It is typically removed using a solution of a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF).[8][9]

  • Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) or trityl (Trt) moieties, protect reactive amino acid side chains.[3] These groups are stable to the basic conditions of Fmoc deprotection.[8]

  • Coupling: Peptide bond formation is achieved by activating the carboxyl group of the incoming Fmoc-amino acid, which then reacts with the free N-terminus of the resin-bound peptide.[6][10]

  • Cleavage and Global Deprotection: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[11]

The Fmoc/tBu SPPS Workflow

The synthesis of a peptide using Fmoc/tBu chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The general workflow is as follows:

  • Resin Selection and Loading: The choice of resin depends on the desired C-terminal functionality (e.g., carboxylic acid or amide).[12] The first Fmoc-protected amino acid is covalently attached to the resin.[13]

  • Swelling: The resin is swollen in a suitable solvent, such as DMF or dichloromethane (DCM), to ensure that the reactive sites are accessible.[5][14]

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide by treatment with a piperidine solution.[3][8]

  • Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide.[6][15]

  • Washing: The resin is washed to remove excess reagents and byproducts.[3]

  • Cycle Repetition: Steps 3 through 6 are repeated until the desired peptide sequence is assembled.[3]

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.[11]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Complete Peptide Purified Peptide Cleavage->Peptide

The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Experimental Protocols

Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal acids) in a suitable reaction vessel.[12][14]

  • Add a solvent such as DMF or DCM (approximately 10-15 mL per gram of resin).[13][16]

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure all reactive sites are accessible.[7][17]

  • Drain the solvent.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[8][12]

  • Agitate the mixture for a specified period. A common protocol involves two treatments: one for 1-5 minutes followed by a second for 15-20 minutes.[12][15] For sequences prone to aggregation, deprotection times may need to be extended.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[18]

Fmoc_Deprotection cluster_mechanism Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction by Piperidine Fmoc_Peptide->Proton_Abstraction + Piperidine Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenger)

Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Amino Acid Coupling
  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF.[17][19]

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.[17]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[14][17]

  • Drain the coupling solution and wash the resin with DMF (e.g., 3-5 times).[17]

  • (Optional but recommended) Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. A positive Kaiser test indicates free primary amines, signifying incomplete coupling.[19] If the test is positive, a second coupling may be required.[17]

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Ester (e.g., O-Acylurea) Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Activated_Ester->Peptide_Bond Nucleophilic Attack Free_Amine H2N-Peptide-Resin Free_Amine->Peptide_Bond

Amino acid activation and subsequent peptide bond formation.

Final Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin extensively with DCM and dry it under vacuum.[17]

  • Prepare a cleavage cocktail appropriate for the peptide sequence. The composition is critical to scavenge reactive cationic species generated during deprotection.[11]

  • Add the cleavage cocktail to the dry peptide-resin (e.g., 5-10 mL per 0.5 g of resin) in a well-ventilated fume hood.[11]

  • Agitate the mixture at room temperature for 2-4 hours.[20]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[17]

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[17]

Quantitative Data and Reagents

Table 1: Common Reagents and Conditions
StepReagent/ConditionTypical Concentration/AmountTypical Duration
Resin Swelling DMF or DCM10-15 mL/g resin30-60 min
Fmoc Deprotection Piperidine in DMF20% (v/v)2 x (1-5 min + 15-20 min)
DBU/Piperidine in DMF2%/2% (v/v)Faster than piperidine alone[3]
Amino Acid Activation Fmoc-Amino Acid3-5 equivalentsN/A
Coupling Reagent (HBTU/HATU)3-5 equivalentsN/A
Base (DIPEA)6-10 equivalents1-2 min pre-activation
Coupling Activated Amino AcidN/A1-2 hours
Final Cleavage TFA~95% (v/v)2-4 hours
Table 2: Common Cleavage Cocktails
Cocktail NameComposition (v/v)Use Case
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys.
TFA/TIS/H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)A common, less odorous cocktail for many sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc).
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Useful for peptides with trityl-based protecting groups.[21]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Recommended for sequences containing Arg(Mtr/Pmc).[11]

Common Side Reactions and Mitigation

Side ReactionDescriptionMitigation Strategies
Racemization Loss of stereochemical integrity, particularly problematic for Cys and His.Use coupling reagents that minimize racemization (e.g., DIPCDI/HOBt). Avoid prolonged pre-activation times. Use of a weaker base like 2,4,6-collidine instead of DIPEA can reduce racemization.[17]
Aspartimide Formation Cyclization of aspartic acid residues, leading to chain termination or insertion of β-aspartyl linkages.[22]Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. Minimize exposure to strong base.
Aggregation Inter-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection.[3]Use high-swelling resins (e.g., PEG-PS), elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids at strategic positions.
Diketopiperazine Formation Cyclization and cleavage of the first two amino acids from the resin.Couple the third amino acid quickly after deprotection of the second. Use 2-chlorotrityl resin which is sterically hindered.
Oxidation of Methionine Oxidation of the methionine thioether to sulfoxide during cleavage.Add scavengers like ammonium iodide to the cleavage cocktail.[12]

Conclusion

Fmoc/tBu solid-phase peptide synthesis is a powerful and versatile technique that has enabled the routine synthesis of complex peptides. A thorough understanding of the underlying chemistry, careful selection of reagents and protocols, and awareness of potential side reactions are crucial for achieving high yields and purity. The protocols and data presented in this guide offer a robust framework for researchers and professionals to successfully implement and optimize their peptide synthesis endeavors.

References

Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS). Its dual-protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain δ-amino group, allows for selective deprotection and orthogonal synthesis strategies. This technical guide provides a comprehensive overview of the safety data, handling precautions, and a detailed experimental protocol for the effective use of this compound in peptide synthesis.

Safety and Handling

General Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] In case of dust formation, a dust mask (type N95 or equivalent) is recommended.[1]

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the safety data summary.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage and Disposal:
  • Storage: Store this compound in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C for long-term stability.[1]

  • Disposal: Dispose of unused or waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. Contaminated labware (e.g., weighing paper, gloves) should also be treated as hazardous waste.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₂₅H₃₀N₂O₆
Molecular Weight 454.52 g/mol [1][2]
Appearance White to off-white solid/powder
CAS Number 109425-55-0[1][2]
Storage Temperature 2-8°C[1]

Table 2: Solubility Data

SolventSolubility
DMF 20 mg/mL[3]
DMSO 10 mg/mL[3]
Ethanol 10 mg/mL[3]
DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL[3]

Table 3: Safety and Hazard Information

ParameterInformation
GHS Classification Not explicitly classified. Treat as a hazardous substance.
Flash Point Not applicable[1]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)
Storage Class 11 - Combustible Solids[1]

Experimental Protocols

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The following is a representative protocol for the incorporation of an this compound residue into a peptide chain on a solid support.

Materials and Reagents:
  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (e.g., Methanol, Isopropanol)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers)

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol for a Single Coupling Cycle:
  • Resin Swelling:

    • Place the desired amount of resin in a peptide synthesis vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 15-30 minutes at room temperature.[4]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[5]

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[5]

    • To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser (ninhydrin) test can be performed.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the N-terminal Fmoc group is removed as described in step 2.

    • The resin is washed with DCM and dried under vacuum.

    • The peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on Ornithine) are removed by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., water, triisopropylsilane) for 2-3 hours.[6][7]

    • The cleaved peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

Mandatory Visualization

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_reaction Experimental Use (SPPS) cluster_waste Waste Disposal start Receiving this compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe Before handling fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMF) weigh->dissolve For reaction solid_waste Collect Solid Waste (Unused reagent, contaminated labware) weigh->solid_waste Excess/Spill activate Activate with Coupling Reagents dissolve->activate couple Couple to Resin-Bound Peptide activate->couple wash Wash Resin couple->wash liquid_waste Collect Liquid Waste (Reaction mixtures, washings) wash->liquid_waste Waste stream label_waste Label Waste Containers Clearly solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste dispose Dispose via Institutional EHS store_waste->dispose

Caption: Safe handling workflow for this compound.

SPPS_Cycle cluster_cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Final Steps resin Start: Resin-Bound Peptide (N-terminal Fmoc protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (this compound + Activator) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 next_cycle Repeat Cycle for Next Amino Acid wash2->next_cycle next_cycle->deprotection Yes cleavage Final Cleavage & Deprotection (TFA + Scavengers) next_cycle->cleavage No (End of Sequence) peptide Purified Peptide cleavage->peptide

Caption: General cycle for Fmoc-SPPS.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) in solid-phase peptide synthesis (SPPS). The orthogonal protection strategy afforded by the base-labile Fmoc group and the acid-labile Boc group offers a versatile approach for the synthesis of complex peptides, including those with post-translational modifications and cyclic architectures.

Introduction to this compound in SPPS

This compound is a derivative of the non-proteinogenic amino acid ornithine, where the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain δ-amino group is protected by the tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is a cornerstone of modern Fmoc-based SPPS. The Fmoc group is readily removed by a weak base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[1][2] The Boc group, on the other hand, is stable to these basic conditions and is removed during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[1][3] This strategy ensures the specific and controlled elongation of the peptide.

The use of this compound is particularly advantageous for:

  • Synthesis of cyclic peptides: The side-chain amino group can be deprotected on-resin for subsequent cyclization.

  • Introduction of labels and modifications: The ornithine side chain serves as a convenient attachment point for fluorescent labels, polyethylene glycol (PEG), or other moieties.

  • Enhanced cell permeability: The incorporation of ornithine has been shown to enhance the cell permeability of peptides.

Experimental Protocols

The following protocols outline the key steps in SPPS using this compound. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.[4]

Resin TypeC-Terminal FunctionalityRecommended Use
Wang Resin Carboxylic acidStandard synthesis of linear peptides with a C-terminal acid.
2-Chlorotrityl Chloride Resin Carboxylic acidIdeal for sterically hindered first amino acids and for preparing protected peptide fragments due to its high acid lability.[4][5]
Rink Amide Resin AmideFor the synthesis of peptides with a C-terminal amide.[4]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature.[4]

  • After swelling, wash the resin multiple times with the synthesis solvent (e.g., DMF).

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.

Protocol for Fmoc Deprotection:

  • After resin swelling and washing, add a 20% (v/v) solution of piperidine in DMF to the resin.[1][2]

  • Agitate the mixture at room temperature. The reaction time can vary from 5 to 30 minutes depending on the peptide sequence and aggregation propensity.[6]

  • Drain the reaction vessel and repeat the piperidine treatment for a second time to ensure complete deprotection.

  • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

Amino Acid Coupling

The coupling of the next Fmoc-protected amino acid, including this compound, to the deprotected N-terminus of the peptide-resin is a crucial step for chain elongation.

Protocol for Amino Acid Coupling (using HBTU/HATU):

  • Dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and an activating agent such as HBTU or HATU (e.g., 3 equivalents) in DMF.[7]

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (typically 6 equivalents), to the amino acid solution to facilitate activation.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • After the reaction is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

Quantitative Data for Coupling:

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
HBTU/HATU2.9 - 4.9
DIEA6 - 10
Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups, including the Boc group from the ornithine side chain.

Protocol for Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[8] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.[9]

  • Add the cleavage cocktail to the dried peptide-resin.

  • Allow the reaction to proceed for 1.5-3 hours at room temperature.[4][10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.[11]

  • Dry the crude peptide under vacuum.

Cleavage Cocktail Compositions:

CocktailCompositionApplication
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without sensitive residues.[9]
Reagent K 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% EDTFor peptides containing sensitive residues like Cys, Met, and Trp.[8]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative for scavenging trityl groups.[11]

Visualization of the SPPS Workflow

The following diagrams illustrate the key processes in solid-phase peptide synthesis using this compound.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (this compound) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for Peptide Elongation Wash->Repeat Final_Fmoc_Deprotection 4. Final Fmoc Deprotection Wash->Final_Fmoc_Deprotection Repeat->Fmoc_Deprotection Cleavage 5. Cleavage & Side-Chain Deprotection (TFA) Final_Fmoc_Deprotection->Cleavage Purification 6. Peptide Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Deprotection_Coupling_Cycle Start Peptide-Resin (N-terminal Fmoc) Fmoc_Removal Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Removal Deprotected_Peptide Deprotected Peptide-Resin (Free N-terminus) Fmoc_Removal->Deprotected_Peptide Coupling Coupling Reaction Deprotected_Peptide->Coupling Amino_Acid_Activation This compound Activation (HBTU/HATU, DIEA) Amino_Acid_Activation->Coupling Elongated_Peptide Elongated Peptide-Resin (N-terminal Fmoc) Coupling->Elongated_Peptide

References

Coupling Reagents for Fmoc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of Fmoc-L-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). The bulky tert-butyloxycarbonyl (Boc) protecting group on the side chain of ornithine presents significant steric hindrance, making the choice of coupling reagent critical for achieving high coupling efficiency and minimizing side reactions.

Introduction to Coupling Fmoc-Orn(Boc)-OH

Fmoc-L-Orn(Boc)-OH is a commonly used building block in peptide synthesis, allowing for the introduction of a protected ornithine residue that can be subsequently deprotected for side-chain modification, such as lactamization to form cyclic peptides. However, the steric bulk of the Boc group can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling and the formation of deletion sequences.

To overcome this challenge, the use of highly efficient coupling reagents is essential. This note provides a comparative overview of common coupling reagents and detailed protocols for their use with Fmoc-L-Orn(Boc)-OH.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like this compound. Modern coupling reagents, primarily onium-type salts (uronium/aminium and phosphonium), are generally preferred over older carbodiimide-based methods due to their higher reactivity and ability to suppress racemization.[1]

Below is a summary of commonly used coupling reagents and their expected performance for the coupling of this compound.

Coupling Reagent ClassReagentAdditiveKey Characteristics & Recommendations for this compoundExpected Yield
Uronium/Aminium Salts HATU HOAtHighly Recommended. Generally considered one of the most effective reagents for hindered couplings, exhibiting high reactivity and minimizing racemization.[1]>99%
HCTU HOBtHighly Recommended. A cost-effective alternative to HATU with comparable high efficiency for sterically demanding couplings.~95-98%
COMU (Internal Oxyma)Highly Recommended. A third-generation uronium salt with excellent performance, often comparable or superior to HATU.[1] It is also considered safer than benzotriazole-based reagents.>99%
Phosphonium Salts PyBOP HOBtRecommended. A robust and effective reagent for hindered couplings.[1]~95%
PyAOP HOAtRecommended. More reactive than PyBOP due to the presence of HOAt, making it suitable for difficult couplings.~95-98%
Carbodiimides DIC OxymaPureUse with Caution. While the addition of OxymaPure improves performance over HOBt, carbodiimides are generally less reactive than onium salts and may require longer reaction times or double coupling for sterically hindered residues.Lower, may require optimization

Note: Yields are approximate and can be sequence-dependent. For difficult sequences involving this compound, onium salt-based reagents are strongly recommended.

Potential Side Reactions and Mitigation Strategies

Incomplete Coupling

Due to the steric hindrance of the Boc group, incomplete coupling is the most common side reaction.

  • Mitigation:

    • Use of highly reactive coupling reagents such as HATU, HCTU, or COMU.

    • Perform a "double couple" where the coupling step is repeated with a fresh solution of activated this compound.

    • Increase the coupling reaction time.

    • Monitor the coupling reaction completion using a qualitative test such as the Kaiser test.

Racemization

The activation of the carboxylic acid group of any amino acid can lead to epimerization at the α-carbon. While ornithine is not as prone to racemization as residues like histidine or cysteine, the choice of coupling conditions can play a role.

  • Mitigation:

    • The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is known to suppress racemization.[2]

    • Avoid excessively long pre-activation times.

    • Use of weaker bases like collidine instead of N,N-diisopropylethylamine (DIPEA) can sometimes reduce racemization, although this may also decrease the coupling rate.[2]

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. It is assumed that the synthesis is performed on a 0.1 mmol scale. All procedures should be carried out in a well-ventilated fume hood.

Resin Preparation
  • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling Protocol using HATU
  • In a separate vial, dissolve Fmoc-L-Orn(Boc)-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid ("double couple").

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) before proceeding to the next deprotection step.

Coupling Protocol using HCTU
  • In a separate vial, dissolve Fmoc-L-Orn(Boc)-OH (3 equivalents, 0.3 mmol) and HCTU (2.9 equivalents, 0.29 mmol) in DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test and perform a double couple if necessary.

  • Wash the resin as described in the HATU protocol.

Coupling Protocol using DIC/OxymaPure
  • In a separate vial, dissolve Fmoc-L-Orn(Boc)-OH (3 equivalents, 0.3 mmol) and OxymaPure (3 equivalents, 0.3 mmol) in DMF.

  • Add DIC (3 equivalents, 0.3 mmol) to the solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the generally slower kinetics of carbodiimides, a longer reaction time is recommended.

  • Monitor the reaction completion using the Kaiser test and perform a double couple if necessary.

  • Wash the resin as described in the HATU protocol.

Visualized Workflows

General SPPS Cycle for this compound Incorporation

SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of This compound + Coupling Reagent + Base in DMF Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle Troubleshooting_Workflow Start Perform Kaiser Test after Coupling Positive Positive Result (Blue/Purple Beads) Start->Positive Incomplete Coupling Negative Negative Result (Yellow/Clear Beads) Start->Negative Complete Coupling DoubleCouple Perform Double Coupling Positive->DoubleCouple Proceed Proceed to Next Deprotection Step Negative->Proceed DoubleCouple->Start Re-test ChangeReagent Consider Stronger Coupling Reagent (e.g., HATU, COMU) DoubleCouple->ChangeReagent If still positive

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant attention in drug discovery and development due to their enhanced metabolic stability, improved receptor affinity, and conformational rigidity compared to their linear counterparts. The incorporation of ornithine, a non-proteinogenic amino acid, provides a versatile handle for peptide cyclization through the formation of a lactam bridge. This application note provides detailed protocols for the synthesis of cyclic peptides utilizing Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH), a key building block for creating side-chain to side-chain or head-to-tail cyclized peptides. The methodologies described herein are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

Cyclization through a lactam bridge can stabilize secondary structures, such as α-helices, and can be a more stable alternative to disulfide bonds.[1] The use of this compound allows for the orthogonal deprotection of the ornithine side chain, enabling on-resin or solution-phase cyclization.

Core Principles

The synthesis of cyclic peptides using this compound relies on the principles of solid-phase peptide synthesis (SPPS) with an orthogonal protection strategy. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while the δ-amino group of ornithine is protected by the acid-labile Boc group. This allows for the selective deprotection of the ornithine side chain for cyclization while the peptide remains anchored to the solid support.

On-Resin vs. Solution-Phase Cyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions, leading to higher yields of the desired cyclic monomer.[2] However, the solid support can sometimes impose conformational restrictions that may hinder the cyclization of certain peptide sequences.[2]

Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin. This method offers greater conformational flexibility for the peptide to adopt a favorable cyclization conformation. However, it requires high dilution to prevent intermolecular oligomerization, which can sometimes lead to lower overall yields.[2]

Data Presentation

Table 1: Representative Yields and Purities of Cyclic Peptides Synthesized via On-Resin Cyclization
Peptide SequenceCyclization MethodCoupling ReagentCrude Purity (%)Final Yield (%)Reference
cyclo-[GVYLHIE]Head-to-tailDIC/HOBt78-[3]
cyclo-[WTaRRR-nal-R-Fpa-nle-Q]Head-to-tailDIC/Oxyma75-[3]
cyclo-[KA-NMeIle-NMeGly-NMeLeu-A-NMeGly-NMeGly-E]Head-to-tailDIC/Oxyma73-[3]
Gramicidin SSide-chain anchoringHCTU/DIPEA9666[4][5]
Tyrocidine ASide-chain anchoringHCTU/DIPEA5340[4][5]

Note: Final yields can vary significantly based on the peptide sequence and purification methods.

Table 2: Comparison of On-Resin and Solution-Phase Cyclization
FeatureOn-Resin CyclizationSolution-Phase Cyclization
Primary Advantage Minimized intermolecular reactions, potentially higher yields.Greater conformational flexibility for cyclization.
Primary Disadvantage Potential for resin-imposed conformational constraints.Requires high dilution to prevent oligomerization.
Typical Purity Generally high crude purity.Can be lower due to oligomerization.
Scalability Well-suited for automated synthesis.Can be more challenging to scale up due to large solvent volumes.

Experimental Protocols

Protocol 1: On-Resin Synthesis of a Head-to-Tail Cyclic Peptide via Ornithine Side-Chain Anchoring

This protocol describes the synthesis of a head-to-tail cyclic peptide by anchoring the ornithine side chain to the resin.

1. Resin Preparation and Ornithine Anchoring:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Dissolve this compound (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in DCM.

  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

  • Wash the resin thoroughly with DCM and dimethylformamide (DMF).

2. Linear Peptide Assembly (Fmoc-SPPS):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours. Confirm coupling completion with a Kaiser test.

  • Washing: Wash the resin as described above.

  • Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

3. Side-Chain Deprotection and On-Resin Cyclization:

  • Boc Deprotection: Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the ornithine side chain.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Cyclization: Add a solution of a coupling reagent such as HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF to the resin. Agitate for 12-24 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

4. Cleavage and Purification:

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6]

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.

Protocol 2: Solution-Phase Synthesis of a Side-Chain to Side-Chain Cyclic Peptide

This protocol describes the synthesis of a cyclic peptide with a lactam bridge between the side chains of ornithine and an acidic amino acid (e.g., Asp or Glu).

1. Linear Peptide Synthesis on Solid Support:

  • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS as described in Protocol 1, Step 2. Incorporate this compound and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).

2. Selective Side-Chain Deprotection:

  • Allyl Deprotection: While the peptide is still on the resin, treat it with Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM to remove the allyl protecting group from the acidic amino acid side chain.[7]

  • Boc Deprotection: Treat the resin with 30-50% TFA in DCM to remove the Boc group from the ornithine side chain.

3. Cleavage from Resin:

  • Cleave the partially deprotected linear peptide from the resin using a suitable cleavage cocktail.

  • Precipitate and wash the crude linear peptide as described in Protocol 1, Step 4.

4. Solution-Phase Cyclization:

  • Dissolve the crude linear peptide in a large volume of DMF or a DCM/DMF mixture to achieve high dilution (typically 0.1-1 mM).

  • Add a coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIPEA or N-methylmorpholine).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

5. Final Deprotection and Purification:

  • If any side-chain protecting groups remain, remove them using an appropriate deprotection cocktail.

  • Purify the cyclic peptide by RP-HPLC and lyophilize as described in Protocol 1, Step 4.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization Strategy cluster_downstream Downstream Processing Resin Resin Swelling Coupling1 First Amino Acid Coupling (this compound) Resin->Coupling1 Elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) Coupling1->Elongation OnResin On-Resin Cyclization Elongation->OnResin Selective Side-Chain Deprotection (Boc) Cleavage Cleavage from Resin Elongation->Cleavage Cleavage of Linear Peptide OnResin->Cleavage SolutionPhase Solution-Phase Cyclization Purification RP-HPLC Purification SolutionPhase->Purification Cleavage->SolutionPhase High Dilution Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for cyclic peptide synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activation cAMP cAMP AdenylylCyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation of Target Proteins CyclicPeptide Cyclic Peptide (e.g., Hormone) CyclicPeptide->Receptor Binding

Caption: A representative G-protein coupled receptor (GPCR) signaling pathway activated by a cyclic peptide.[8][9][10]

Conclusion

The use of this compound is a robust and versatile strategy for the synthesis of a wide array of cyclic peptides. The choice between on-resin and solution-phase cyclization will depend on the specific peptide sequence and desired scale of synthesis. The protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of novel cyclic peptides for various applications in drug discovery and chemical biology. Careful optimization of coupling and cyclization conditions, along with rigorous purification, are paramount to obtaining high-purity cyclic peptides for biological evaluation.

References

Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) is a critical building block in modern solid-phase peptide synthesis (SPPS).[1][2] As a derivative of the non-proteinogenic amino acid ornithine, its unique dual-protection scheme offers chemists precise control over peptide chain elongation and modification.[2] The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[][4] This arrangement is the cornerstone of an orthogonal protection strategy, enabling selective deprotection and modification of either the N-terminus or the side chain, which is invaluable for synthesizing complex and structurally diverse peptides.[][4]

Key Features and Advantages

  • Orthogonal Protection: The primary advantage of this compound lies in its orthogonal protection scheme. The Fmoc group can be removed under mild basic conditions (e.g., piperidine in DMF) without affecting the acid-labile Boc group on the side chain.[][4][5] Conversely, the Boc group is stable to the basic conditions of Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage step from the resin.[4] This selective deprotection is fundamental for advanced peptide modifications.[6]

  • Mild Synthesis Conditions: The Fmoc/tBu strategy avoids the repeated use of strong acids required in older Boc/Bzl methods, making it compatible with acid-sensitive residues and modifications like glycosylation or phosphorylation.[][5]

  • On-Resin Cyclization: The exposed amine on the ornithine side chain, after selective Boc deprotection, is frequently utilized for on-resin cyclization. This is a key technique for creating lactam-bridged peptides, which are conformationally constrained structures often exhibiting enhanced stability, receptor affinity, and therapeutic potency.[7]

  • Versatility in Drug Development: Ornithine-containing peptides are explored as antimicrobial agents, scaffolds for targeted drug delivery, and modulators of biological pathways like the urea cycle.[1][8] The ability to precisely incorporate and modify ornithine using this compound is crucial for developing these novel peptide therapeutics.[2]

Orthogonal Deprotection Strategy

The differential lability of the Fmoc and Boc protecting groups is the central principle enabling the versatile use of this compound. The following diagram illustrates this orthogonal relationship, which allows for selective manipulation of the peptide structure.

SPPS_Workflow start Start: Peptide-Resin swell 1. Resin Swelling (DCM then DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Amino Acid Coupling (this compound + Coupling Reagents + DIPEA in DMF) wash1->couple wash2 5. DMF Wash couple->wash2 monitor 6. Monitoring (Optional) (Kaiser or Ninhydrin Test) wash2->monitor next_cycle Repeat for next AA monitor->next_cycle next_cycle->deprotect Yes final_cleave Final Cleavage & Deprotection (TFA Cocktail) next_cycle->final_cleave No (Final AA) end End: Purified Peptide final_cleave->end

References

Application Notes: On-Resin Side-Chain Lactamization of Peptides Incorporating Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides are a significant class of molecules in drug discovery, offering advantages over their linear counterparts, such as increased proteolytic stability, enhanced receptor selectivity, and improved bioavailability.[1] On-resin cyclization is a streamlined and efficient strategy within solid-phase peptide synthesis (SPPS) to generate these conformationally constrained structures. One common method to achieve cyclization is the formation of a lactam bridge between the side chains of a basic amino acid, like ornithine, and an acidic amino acid, such as aspartic acid or glutamic acid.

This document provides a detailed protocol for the on-resin lactamization of peptides. The strategy relies on an orthogonal protection scheme, where the side-chain protecting groups of the two amino acids involved in the cyclization can be selectively removed without affecting other protecting groups or the resin linkage. While the user specified Fmoc-Orn(Boc)-OH, a standard on-resin side-chain to side-chain lactamization requires a protecting group on the ornithine side chain that is orthogonal to the tBu-based groups used for other residues (e.g., Asp(OtBu)). The Boc group on ornithine is typically not compatible with this selective on-resin deprotection step.

Therefore, this protocol utilizes Fmoc-L-Orn(Mmt)-OH , where the 4-methoxytrityl (Mmt) group is exceptionally acid-labile and can be removed under very mild acidic conditions that leave the Boc, tBu, and resin linkage intact.[2] This approach allows for the specific and directed formation of the lactam bridge on the solid support.

Core Concepts and Workflow

The synthesis of a side-chain cyclized peptide via on-resin lactamization involves a multi-stage process. The key is the strategic incorporation of amino acids with mutually orthogonal side-chain protecting groups that will form the bridge.

The overall workflow is as follows:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry. Fmoc-L-Orn(Mmt)-OH and an acidic amino acid with a tBu-based side-chain protecting group (e.g., Fmoc-Asp(OtBu)-OH) are incorporated at the desired positions.

  • Selective Side-Chain Deprotection: The Mmt protecting group on the ornithine side chain is selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • On-Resin Lactamization: An intramolecular amide bond (lactam bridge) is formed between the newly exposed ornithine side-chain amine and the aspartic acid side-chain carboxylic acid (which is activated in situ) using standard peptide coupling reagents.

  • Cleavage and Global Deprotection: The synthesized cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups (e.g., Boc, OtBu) are removed simultaneously using a strong acid cocktail.

  • Purification and Analysis: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and HPLC analysis.[3]

G cluster_workflow Experimental Workflow start Start: Resin spps 1. Linear Peptide Synthesis (Fmoc/tBu SPPS) start->spps Load First AA deprotect 2. Selective On-Resin Deprotection (Mmt Removal) spps->deprotect Linear Peptide-Resin cyclize 3. On-Resin Lactamization (Side-Chain Bridge Formation) deprotect->cyclize Free Orn Side-Chain cleave 4. Cleavage from Resin & Global Deprotection cyclize->cleave Cyclic Peptide-Resin purify 5. Purification (RP-HPLC) cleave->purify Crude Cyclic Peptide analyze 6. Analysis (LC-MS, HPLC) purify->analyze end Final Product: Purified Cyclic Peptide analyze->end

Caption: High-level workflow for on-resin peptide lactamization.
Chemical Reaction Pathway

The core chemical transformation involves the selective deprotection of the ornithine side-chain amine, followed by an intramolecular coupling reaction with the side-chain carboxyl group of an aspartic acid residue. This reaction is typically mediated by standard peptide coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the stable lactam bridge.

G cluster_reaction On-Resin Lactamization Reaction Scheme step1 step2 step1->step2 1. 1-2% TFA in DCM (Selective Mmt Removal) step3 step2->step3 2. Coupling Reagents (e.g., HATU, DIPEA) (Intramolecular Lactamization)

Caption: Chemical pathway of on-resin side-chain lactamization.
Quantitative Data Summary

The efficiency of on-resin cyclization can be influenced by factors such as peptide sequence, resin loading, and choice of coupling reagents.[4] The yields and purity of the final cyclic peptide are critical metrics for success.

ParameterTypical RangeMethod of DeterminationReference
Crude Peptide Purity 40 - 80%Analytical RP-HPLCGeneral SPPS knowledge
Isolated Yield (Post-HPLC) 15 - 40%Mass balance after purification[5]
Final Purity >95%Analytical RP-HPLC[5]
Identity Confirmation Correct [M+H]⁺Mass Spectrometry (LC-MS)[3][6]

Note: Yields are calculated based on the initial loading of the resin. Values can vary significantly based on the specific peptide sequence and length.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin (loading ~0.5 mmol/g).

  • Resin Swelling: Swell 200 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 5 mL of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a second 5-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and a coupling agent like HATU (0.5 mmol, 5 eq.) in 2 mL of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.).

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring & Washing: Perform a Kaiser test to confirm reaction completion (ninhydrin-negative). Wash the resin with DMF (5 x 5 mL).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-L-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH at the desired positions. After the final coupling, do not remove the N-terminal Fmoc group.

Protocol 2: Selective Mmt Group Deprotection
  • Resin Preparation: Wash the fully assembled, N-terminally Fmoc-protected peptidyl resin with DCM (5 x 5 mL).

  • Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM.

  • Mmt Removal: Add the 1% TFA/DCM solution to the resin and agitate. Collect the flow-through. The appearance of a yellow color indicates the cleavage of the Mmt cation.

  • Reaction Repetition: Repeat the treatment with fresh 1% TFA/DCM solution in short intervals (e.g., 2-3 minutes) until the yellow color is no longer observed in the effluent.

  • Neutralization and Washing: Wash the resin with DCM (3 x 5 mL), followed by a 10% DIPEA in DMF solution (2 x 5 mL) to neutralize residual acid. Finally, wash thoroughly with DMF (5 x 5 mL) and then DCM (5 x 5 mL).

Protocol 3: On-Resin Lactamization
  • N-Terminal Fmoc Deprotection: Perform the standard Fmoc deprotection as described in Protocol 1, Step 2, to expose the N-terminal amine. Wash thoroughly with DMF.

  • Cyclization Coupling:

    • Swell the resin in 5 mL of DMF.

    • In a separate vial, pre-activate the coupling reagents: dissolve PyBOP (0.25 mmol, 2.5 eq.) and HOBt (0.25 mmol, 2.5 eq.) in DMF.[7]

    • Add the coupling reagent solution to the resin, followed by DIPEA (0.5 mmol, 5 eq.).

    • Agitate the reaction vessel at room temperature.

  • Monitoring: The reaction progress can be monitored by taking a small sample of resin every 2-4 hours, cleaving the peptide from it, and analyzing via LC-MS to observe the conversion of the linear precursor to the cyclic product. The reaction is typically complete within 12-24 hours.

  • Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.

Protocol 4: Cleavage, Purification, and Analysis
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dry, cyclized peptidyl resin. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify using preparative RP-HPLC with an appropriate gradient.

  • Analysis: Confirm the purity of the collected fractions using analytical RP-HPLC. Verify the molecular weight of the purified cyclic peptide using LC-MS to confirm the successful synthesis.[8][9]

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is a valuable component in peptide synthesis, frequently utilized for creating lactam bridges, attaching labels, or conjugating other molecules to a peptide.[1] The successful synthesis and subsequent purification of ornithine-containing peptides are critically dependent on the effective cleavage from the solid-phase resin and the complete removal of all protecting groups. This document provides detailed protocols and application notes for the cleavage and deprotection of peptides containing ornithine residues, with a focus on common protecting groups, cleavage cocktails, and potential side reactions.

Ornithine Side-Chain Protecting Groups

The choice of protecting group for the δ-amino function of ornithine is crucial and must be compatible with the overall solid-phase peptide synthesis (SPPS) strategy, particularly whether Fmoc or Boc chemistry is employed. The protecting group must remain stable throughout the synthesis and be efficiently removed during the final cleavage step. Ornithine often utilizes the same side-chain protecting groups as lysine.[2]

Protecting GroupAbbreviationCommon SPPS ChemistryDeprotection ConditionsKey Advantages & Disadvantages
tert-ButoxycarbonylBocFmocStrong acids (e.g., TFA)Advantages: Stable to the basic conditions used for Fmoc removal.[1] Disadvantages: Not orthogonal in Boc-SPPS.
BenzyloxycarbonylZFmoc/BocStrong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.[1]Advantages: Stable to mild acid and base.[1] Disadvantages: Requires harsh deprotection conditions.
AllyloxycarbonylAllocFmocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[1]Advantages: Orthogonal to both Fmoc and Boc strategies, allowing for selective deprotection on-resin.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeFmoc2-10% hydrazine in DMF.Advantages: Orthogonal to Fmoc and Boc strategies. Disadvantages: Potential for migration and premature loss. The more sterically hindered ivDde can mitigate these issues.[2]
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylivDdeFmoc2-10% hydrazine in DMF.Advantages: More stable than Dde, reducing migration and premature loss.[2]

Cleavage and Global Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.

Cleavage Cocktails

The composition of the cleavage cocktail is critical to prevent side reactions and ensure a high yield of the desired peptide. The choice of cocktail depends on the amino acid composition of the peptide.[3] All cleavage cocktails should be prepared fresh before use.[3]

Reagent CocktailCompositionRecommended ForNot Recommended For
TFA / TIPS / H₂O 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂OGeneral use for peptides without sensitive residues.Peptides containing Arg, Trp, Met, or Cys.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TriisopropylsilanePeptides with trityl-based protecting groups. An "odorless" option.[4]Peptides with methionine, as it will not prevent its oxidation.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with sensitive residues like Cys, Met, Trp, and Tyr.[4]General use where less toxic/malodorous reagents suffice.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides containing arginine residues protected with sulfonyl groups (e.g., Pmc, Pbf).[5]

Note on Arginine-Rich Peptides: Peptides containing multiple arginine residues may require longer cleavage times. A general guideline is 2 hours plus an additional hour for each arginine residue.[6] However, prolonged exposure to TFA can lead to peptide degradation, so the cleavage time should be optimized, with an upper limit of around 4 hours being a reasonable starting point for optimization.[6]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is suitable for peptides containing ornithine with acid-labile side-chain protecting groups like Boc.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., TFA/TIPS/H₂O or Reagent K, freshly prepared)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen or argon gas

  • Centrifuge tubes

  • Reaction vessel

Procedure:

  • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum to remove any residual DMF, which can inhibit the cleavage reaction.[7]

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]

  • Seal the vessel and allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours. The optimal time should be determined empirically. For arginine-rich peptides, longer cleavage times may be necessary.[3][6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold ether. A white precipitate should form.[5]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: On-Resin Deprotection of Alloc-Ornithine

This protocol allows for the selective deprotection of the ornithine side chain for on-resin modification.[1]

Materials:

  • Peptide-resin with Alloc-protected ornithine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1 equivalents based on resin loading) in DCM.

  • Add phenylsilane (20 equivalents) to the palladium solution.[1]

  • Add the resulting solution to the resin and agitate the mixture at room temperature for 20-30 minutes.[1]

  • Repeat the treatment with a fresh solution of the palladium catalyst and phenylsilane.

  • Wash the resin thoroughly with DCM (3-5 times).

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.

Potential Side Reactions

Several side reactions can occur during the cleavage and deprotection process, leading to impurities and reduced yield.

  • Alkylation of Tryptophan: Cationic species generated from protecting groups can modify the indole side chain of tryptophan. The use of scavengers like TIPS or EDT is crucial to prevent this.[5][9]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to forming a cyclic aspartimide intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[10]

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized to the sulfoxide. Using cleavage cocktails containing scavengers like thioanisole can minimize this.[4]

  • Incomplete Deprotection: Some protecting groups, particularly those on arginine (e.g., Mtr, Pmc), can be difficult to remove completely, requiring extended cleavage times or stronger cleavage cocktails.[3] The Pbf protecting group for arginine is generally recommended as it is more easily cleaved.[3]

  • Ornithine Formation from Arginine: In some cases, the protecting group on arginine (e.g., NO₂) can lead to the formation of ornithine as a side product during cleavage.[2][11]

Workflow and Logic Diagrams

Cleavage_Workflow Start Start: Synthesized Peptide-Resin (with Ornithine) Wash_Dry Wash with DCM and Dry Resin Start->Wash_Dry Select_Cocktail Select Appropriate Cleavage Cocktail Wash_Dry->Select_Cocktail Cleavage Perform Cleavage (TFA + Scavengers, 2-4h RT) Prepare_Cocktail Prepare Fresh Cleavage Cocktail Select_Cocktail->Prepare_Cocktail Prepare_Cocktail->Cleavage Filter Filter to Separate Resin and Peptide Solution Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash_Peptide Wash Peptide Pellet with Cold Ether Precipitate->Wash_Peptide Dry_Peptide Dry Crude Peptide Wash_Peptide->Dry_Peptide End End: Crude Peptide Ready for Purification Dry_Peptide->End

Caption: General workflow for the cleavage and deprotection of peptides.

Side_Chain_Deprotection_Logic Peptide Peptide with Orn(Protecting Group) Acid_Labile Is Protecting Group Acid-Labile (e.g., Boc)? Peptide->Acid_Labile Orthogonal Is Protecting Group Orthogonal (e.g., Alloc, Dde)? Acid_Labile->Orthogonal No Global_Cleavage Global Cleavage/Deprotection with TFA Cocktail Acid_Labile->Global_Cleavage Yes Selective_Deprotection Selective On-Resin Deprotection Orthogonal->Selective_Deprotection Yes On_Resin_Modification On-Resin Side-Chain Modification Selective_Deprotection->On_Resin_Modification Final_Cleavage Proceed to Global Cleavage On_Resin_Modification->Final_Cleavage Final_Cleavage->Global_Cleavage

References

Application Notes and Protocols: Fmoc-Orn(Boc)-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) is a pivotal building block in modern pharmaceutical research, particularly in the synthesis of peptide-based therapeutics.[1][2] Ornithine, a non-proteinogenic amino acid, serves as a versatile scaffold for creating complex molecular architectures.[2][3] The strategic placement of two distinct and orthogonally compatible protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the delta-amine, grants chemists precise control over the synthetic process.[1][2] This dual protection scheme is instrumental in the stepwise assembly of peptides and the introduction of specific functionalities, making this compound indispensable for a range of applications in drug discovery.[1][2]

Key Applications

The unique structural attributes of this compound enable its use in several key areas of drug development:

  • Solid-Phase Peptide Synthesis (SPPS): this compound is a fundamental component in Fmoc-based SPPS, a cornerstone technique for the automated and manual synthesis of peptides.[4] The Fmoc group provides temporary protection of the alpha-amine, which can be selectively removed at each cycle of peptide elongation, while the Boc group on the side chain remains intact until the final cleavage from the resin.[5]

  • Cyclic Peptides: The synthesis of cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts, frequently employs this compound.[3][6] The ornithine side chain can be utilized for head-to-tail or side-chain-to-side-chain cyclization.

  • Peptidomimetics and Constrained Peptides: The incorporation of ornithine and its derivatives allows for the creation of peptidomimetics with altered pharmacokinetic properties.[7] The ability to selectively deprotect and modify the side chain of ornithine facilitates the introduction of conformational constraints, which can lead to peptides with improved receptor affinity and selectivity.

  • Bioconjugation and Linker Chemistry: The delta-amino group of ornithine, once deprotected, serves as a handle for the attachment of various molecules, including cytotoxic drugs in antibody-drug conjugates (ADCs), imaging agents, or polyethylene glycol (PEG) to enhance solubility and circulation half-life.[1] While this compound itself is a building block, related Fmoc-protected amino acids are integral to the peptide linkers used in ADCs.[8][][10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 109425-55-0[11][12][13]
Molecular Formula C₂₅H₃₀N₂O₆[11][12]
Molecular Weight 454.52 g/mol [11][12][13]
Appearance White solid[12]
Purity (HPLC) ≥96.0%[12][13]
Storage Temperature 2-8°C[12]

Table 2: Typical Reagents and Solvents for Fmoc-SPPS

Reagent/SolventPurposeTypical Concentration/Amount
Resin Solid support for peptide synthesis (e.g., Rink Amide, Wang, 2-chlorotrityl)0.1 - 1.0 mmol/g substitution
This compound Amino acid building block2-5 equivalents per coupling
Coupling Agents (e.g., HBTU, HCTU, DIC) Activate the carboxylic acid for amide bond formation2-5 equivalents per coupling
Base (e.g., DIEA, NMM, 2,4,6-Collidine) Neutralize the protonated amine and facilitate coupling2-10 equivalents per coupling
Deprotection Agent (Piperidine) Remove the Fmoc protecting group20% (v/v) in DMF
Solvents (DMF, DCM) Swell the resin and dissolve reagentsAs required
Cleavage Cocktail (e.g., TFA/TIS/H₂O) Cleave the peptide from the resin and remove side-chain protecting groupsVaries based on peptide sequence

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing an ornithine residue using this compound on a Rink Amide resin for a C-terminal amide.

1. Resin Preparation:

  • Weigh an appropriate amount of Rink Amide resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a reaction vessel.[14]
  • Swell the resin in dichloromethane (DCM) for at least 30 minutes, followed by washing with dimethylformamide (DMF).[14]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 1 minute.[15] Drain the solution.
  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-20 minutes to ensure complete Fmoc removal.[15]
  • Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[14][15]

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (e.g., 4 equivalents) and a coupling agent such as HCTU (e.g., 3.9 equivalents) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIEA) (e.g., 8 equivalents), to the amino acid solution to activate it.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.[4]
  • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O).
  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Side-Chain Modification of Ornithine for Bioconjugation

This protocol describes the selective deprotection of the ornithine side chain and subsequent conjugation to a payload (e.g., a fluorescent dye). This process is performed while the peptide is still attached to the resin.

1. Peptide Synthesis:

  • Synthesize the peptide on the solid support as described in Protocol 1, incorporating this compound at the desired position.
  • Ensure the N-terminal Fmoc group of the final amino acid is left on to protect the alpha-amine.

2. Selective Boc Deprotection:

  • Wash the peptide-resin with DCM.
  • Treat the resin with a solution of 30-50% TFA in DCM for 30-60 minutes to selectively remove the Boc group from the ornithine side chain.
  • Wash the resin thoroughly with DCM to remove TFA.
  • Neutralize the protonated delta-amine with a solution of 10% DIEA in DMF.
  • Wash the resin with DMF and DCM.

3. Conjugation of Payload:

  • Dissolve the payload (e.g., an NHS-ester of a fluorescent dye) in a suitable solvent like DMF.
  • Add the payload solution and a base (e.g., DIEA) to the resin.
  • Allow the reaction to proceed for 4-12 hours at room temperature.
  • Wash the resin extensively with DMF and DCM to remove any unreacted payload.

4. Final Deprotection and Cleavage:

  • Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1.
  • Cleave the conjugated peptide from the resin and perform final deprotection using a standard cleavage cocktail (Protocol 1, step 5).
  • Purify and analyze the conjugated peptide as described in Protocol 1, step 6.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DCM/DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, HCTU, DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Side_Chain_Modification Start Peptide-Resin with This compound incorporated Boc_Deprotection Selective Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (DIEA in DMF) Boc_Deprotection->Neutralization Conjugation Payload Conjugation (e.g., Dye-NHS ester) Neutralization->Conjugation Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Conjugation->Final_Fmoc_Deprotection Cleavage Cleavage & Purification Final_Fmoc_Deprotection->Cleavage End Final Conjugated Peptide Cleavage->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is a key component in various biologically active peptides, including naturally occurring and synthetic analogs. The presence of its delta-amino group offers unique structural possibilities for peptide design and modification, such as lactamization for cyclization.[1] The precise purification of these peptides is critical for accurate biological evaluation and therapeutic development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for the purification of synthetic peptides, separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS).[2][3] This document provides a detailed protocol for the HPLC purification of ornithine-containing peptides, covering instrumentation, methodologies, and data interpretation.

The fundamental principle of HPLC involves the passage of a liquid sample, the mobile phase, through a column packed with a stationary phase under high pressure.[4] Differences in the polarity of the analytes cause them to interact differently with the stationary and mobile phases, leading to their separation.[4] For peptides, RP-HPLC is standard, utilizing a hydrophobic stationary phase (e.g., C18-modified silica) and a polar mobile phase.[2][5] Peptides are eluted based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.[6]

HPLC Purification Strategies for Peptides

The primary modes of HPLC for peptide separation are reversed-phase (RP-HPLC), ion-exchange (IEX), and size-exclusion (SEC).[6] RP-HPLC is the most common for purifying synthetic peptides due to its high resolving power.[3] Ion-exchange chromatography, which separates molecules based on their net charge, can be a useful orthogonal technique, especially for complex mixtures or when RP-HPLC provides insufficient resolution.[6][7]

For ornithine-containing peptides, the choice of strategy depends on the peptide's overall properties. The basic side chain of ornithine can influence its interaction with the stationary phase. In RP-HPLC, ion-pairing reagents like trifluoroacetic acid (TFA) are typically added to the mobile phase to improve peak shape and retention.[8]

Experimental Protocol: RP-HPLC Purification

This protocol outlines a general method for the purification of a crude ornithine-containing peptide synthesized via SPPS.

Materials and Instrumentation
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Columns: A C18 reversed-phase column is recommended.[1] The choice of column dimensions depends on the amount of peptide to be purified.[9]

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA).

  • Sample: Lyophilized crude ornithine-containing peptide.

  • Filtration: 0.22 µm or 0.45 µm syringe filters.[4][9]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

Note: All mobile phases must be filtered and degassed before use to prevent damage to the HPLC system and ensure a stable baseline.[4]

Sample Preparation
  • Dissolve the lyophilized crude peptide in Mobile Phase A or a minimal amount of a suitable solvent like 50% acetonitrile/water to ensure complete dissolution.[4] A typical sample concentration for analytical scouting is 1 mg/mL.[1]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4][9]

Method Development and Optimization

Before proceeding to preparative purification, it is crucial to optimize the separation on an analytical column with the same packing material.[8]

  • Initial Scouting Gradient: Start with a broad linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5% to 65% Mobile Phase B over 30 minutes.[1]

  • Gradient Optimization: Once the retention time of the target peptide is known, a shallower, more focused gradient can be applied to improve resolution from nearby impurities.[8][10] A gradient increase of 1% per minute is a good starting point for optimization.[10]

  • Flow Rate: The flow rate should be adjusted based on the column dimensions.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, where the peptide bond absorbs.[2][5]

Preparative Purification
  • Equilibrate the preparative/semi-preparative column with the initial mobile phase conditions.

  • Inject the filtered crude peptide sample onto the column.

  • Run the optimized gradient method.

  • Collect fractions corresponding to the peaks shown on the chromatogram, paying close attention to the target peptide peak.[9] It is advisable to collect fractions across the entire peak and also collect fractions corresponding to shoulders or poorly resolved peaks for later analysis.[4][9]

Post-Purification Analysis
  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Confirm the identity of the peptide in the pure fractions using mass spectrometry.[9]

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[8]

Data Presentation: HPLC Parameters

The following tables summarize typical parameters for the HPLC purification of peptides.

Table 1: Column Specifications for Peptide Purification

Scale Typical Column I.D. Particle Size Pore Size Sample Load
Analytical4.6 mm5 µm100-300 ÅUp to 0.1 mg
Semi-preparative9.4 mm5-10 µm300 Å0.75-200 mg
Preparative>20 mm10-15 µm300 Å>200 mg

Data compiled from multiple sources.[3][9] Larger pore sizes (e.g., 300 Å) are generally recommended for peptides to ensure they can access the entire surface area of the stationary phase.[11][12]

Table 2: Example HPLC Gradients for Ornithine-Containing Peptide Purification

Time (min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in ACN) Flow Rate (mL/min) Column
Scouting Run
09551.0C18, 4.6 x 150 mm, 5 µm
3035651.0
355951.0
409551.0
Optimized Run
080201.0C18, 4.6 x 150 mm, 5 µm
4060401.0
455951.0
5080201.0

This is an illustrative example based on a common starting point for method development.[1] The optimal gradient will depend on the specific peptide's hydrophobicity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification protocol for ornithine-containing peptides.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Final Product sp_synthesis Crude Peptide (from SPPS) dissolution Dissolve in Mobile Phase A sp_synthesis->dissolution filtration Filter Sample (0.22 µm) dissolution->filtration injection Inject onto Analytical Column filtration->injection Analytical Scale prep_injection Inject onto Preparative Column filtration->prep_injection Preparative Scale optimization Method Optimization (Scouting Gradient) injection->optimization optimization->prep_injection Scale-up purification Run Optimized Gradient & Collect Fractions prep_injection->purification analysis Analyze Fractions (Analytical HPLC & MS) purification->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilize pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Workflow for HPLC purification of ornithine-containing peptides.

Conclusion

This application note provides a comprehensive protocol for the purification of ornithine-containing peptides using RP-HPLC. By following a systematic approach of method development on an analytical scale before scaling up to a preparative separation, researchers can achieve high-purity peptides suitable for a wide range of applications. The key to successful purification lies in the careful optimization of the mobile phase gradient and the selection of an appropriate column. Post-purification analysis is essential to confirm the purity and identity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Orn(Boc)-OH during solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions and troubleshooting advice to help you resolve incomplete coupling issues and ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of this compound?

A1: Incomplete coupling of this compound can stem from several factors, with the most common being the steric hindrance imparted by the bulky tert-butyloxycarbonyl (Boc) protecting group on the side chain of ornithine. This bulkiness can physically impede the activated amino acid from efficiently reaching the N-terminal amine of the growing peptide chain on the solid support.

Other contributing factors may include:

  • Peptide Aggregation: The elongating peptide chain may aggregate, rendering the N-terminus inaccessible.

  • Suboptimal Coupling Reagents: The chosen coupling reagent may not be sufficiently potent for this sterically hindered amino acid.

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent choice can significantly influence coupling efficiency.

  • Poor Resin Swelling: Insufficient swelling of the resin can limit the accessibility of reactive sites.

Q2: How can I detect if the coupling of this compound is incomplete?

A2: The most common method for detecting incomplete coupling in SPPS is the Kaiser test (also known as the ninhydrin test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.

  • A positive Kaiser test (indicated by a blue or purple color) signifies the presence of unreacted amines, meaning the coupling was incomplete.

  • A negative Kaiser test (indicated by a yellow or colorless appearance) suggests that the coupling reaction was successful.

Q3: What immediate actions can I take if I observe an incomplete coupling?

A3: If a positive Kaiser test indicates incomplete coupling, the most straightforward initial step is to perform a "double coupling." This involves washing the resin thoroughly to remove byproducts and unreacted reagents from the first coupling and then repeating the coupling step with a fresh solution of activated this compound.

Q4: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

A4: For difficult couplings involving sterically hindered amino acids, it is often necessary to use more potent coupling reagents than standard carbodiimides like DIC. Uronium/aminium or phosphonium salt-based reagents are highly recommended.

Troubleshooting Guide: Enhancing Coupling Efficiency

If a double coupling does not resolve the issue, or for optimizing the initial coupling protocol, consider the following strategies:

Optimization of Coupling Reagents and Additives

The choice of coupling reagent is critical for the success of coupling sterically hindered amino acids. Below is a comparison of commonly used reagents.

Coupling Reagent ClassExamplesKey Features & Recommendations
Uronium/Aminium Salts HATU, HCTU, TBTUHighly efficient for hindered couplings. HATU is often considered one of the most powerful reagents. These reagents are typically used with a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Phosphonium Salts PyBOP, PyAOPAlso very effective for difficult couplings and can be used in excess to drive the reaction to completion.
Carbodiimides with Additives DIC + OxymaPure® or HOBtWhile less potent than uronium/phosphonium salts, the addition of OxymaPure® or HOBt can significantly enhance the reactivity of carbodiimides and suppress racemization. OxymaPure® is often reported to be superior to HOBt.
Other High-Efficiency Reagents COMUA newer generation uronium salt that incorporates an OxymaPure® moiety, making it both highly efficient and safer to handle than reagents based on HOBt or HOAt. It is also very soluble in common SPPS solvents.[1]
Adjustment of Reaction Conditions
  • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the sterically hindered coupling to proceed to completion.

  • Elevate Temperature: Gently increasing the reaction temperature to 30-40°C can enhance the reaction rate. However, this should be done with caution as elevated temperatures can potentially increase the risk of side reactions like racemization.

  • Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases where peptide aggregation is suspected, consider using a "magic mixture" of solvents (e.g., DMF/DCM/NMP) or adding chaotropic salts like LiCl (at a concentration of 0.5 M) to the coupling mixture to disrupt secondary structures.[2][3]

Capping Unreacted Amines

If incomplete coupling persists despite troubleshooting efforts, it may be beneficial to "cap" the unreacted N-terminal amines. This is achieved by acetylating the free amines with a reagent like acetic anhydride. Capping prevents the formation of deletion sequences, which can simplify the purification of the final peptide.[4]

Experimental Protocols

Kaiser Test Protocol

This qualitative test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Collect a small sample of resin beads (approximately 10-20 beads) in a small glass test tube.

  • Wash the beads with ethanol and then add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Visual Troubleshooting Workflows

Below are diagrams to visually guide you through the troubleshooting process and illustrate the key molecules involved.

Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling (with fresh reagents) start->double_couple retest Perform Kaiser Test Again double_couple->retest success Coupling Successful (Proceed to next step) retest->success Negative troubleshoot Still Positive: Troubleshoot Further retest->troubleshoot Positive reagent Optimize Coupling Reagent (e.g., switch to HATU, HCTU, COMU) troubleshoot->reagent conditions Adjust Reaction Conditions (increase time, temperature, change solvent) troubleshoot->conditions capping Consider Capping (acetylate unreacted amines) troubleshoot->capping

Caption: A flowchart for troubleshooting a positive Kaiser test result.

This compound Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents Fmoc_Orn This compound Fmoc-NH -(CH2)3-NH-Boc -COOH Activation Activation Fmoc_Orn:f2->Activation Peptide_Resin Peptide-Resin H2N-Peptide-Resin Coupling Coupling Peptide_Resin:f0->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Product Coupled Product Fmoc-Orn(Boc)-NH-Peptide-Resin Coupling->Product

Caption: The general scheme for the coupling of this compound.

References

Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-L-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS). This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Orn(Boc)-OH and what is its primary application?

This compound is a derivative of the non-proteinogenic amino acid L-ornithine.[1] In this form, the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain (delta) amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[2] This orthogonal protection scheme makes it a valuable building block in Fmoc-based SPPS, allowing for the sequential elongation of the peptide chain by removing the Fmoc group at each cycle, while the Boc group remains intact until the final acid-mediated cleavage step.[3][4]

Q2: What are the primary challenges associated with the coupling of this compound?

While generally considered a routine coupling, challenges can arise depending on the specific peptide sequence. Potential issues include:

  • Steric Hindrance: Although less bulky than other protected amino acids, the Boc protecting group can contribute to steric hindrance, potentially slowing down the reaction, especially when coupling to a sterically demanding N-terminus.[5][6]

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate on the solid support, making the N-terminal amine less accessible for the incoming activated amino acid.[7][8] This is a sequence-dependent issue rather than a problem specific to ornithine itself.

  • Suboptimal Activation: Using a coupling reagent that is not sufficiently reactive can lead to incomplete reactions, particularly in "difficult" sequences.[3][7]

Q3: How can I effectively monitor the completion of the coupling reaction?

The most common and reliable method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test .[3] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result (blue or purple beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) signifies a successful reaction.[5][9]

Q4: Are there any specific side reactions associated with this compound coupling?

The primary side reaction of concern during the activation and coupling of any Fmoc-amino acid is racemization . This is the loss of chiral integrity at the alpha-carbon. The risk of racemization increases with prolonged pre-activation times, the use of stronger bases, or elevated temperatures.[10][11] For this compound, standard coupling conditions with efficient reagents typically keep racemization to a minimum.

Troubleshooting Guide: Incomplete Coupling

A positive Kaiser test after the coupling step is the most common issue encountered. This guide provides a systematic workflow to diagnose and resolve the problem.

G cluster_optimization Systematic Optimization start Positive Kaiser Test (Incomplete Coupling) recouple Action: Perform a Double Couple (Recouple with fresh reagents) start->recouple retest Perform Kaiser Test Again recouple->retest reagent Step 1: Change Coupling Reagent (e.g., DIC/HOBt -> HATU) retest->reagent Positive success Negative Kaiser Test (Coupling Complete) retest->success Negative conditions Step 2: Optimize Reaction Conditions (Increase time, equivalents, or temperature) reagent->conditions aggregation Step 3: Address Potential Aggregation (Use NMP/DMSO or chaotropic salts) conditions->aggregation G cluster_pre Resin Preparation cluster_couple Activation & Coupling cluster_post Monitoring swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 preactivate Pre-activate Amino Acid (this compound + HATU + DIPEA) wash1->preactivate add_to_resin Add Activated AA to Resin preactivate->add_to_resin react Couple for 1-2 hours add_to_resin->react wash2 Wash with DMF react->wash2 kaiser Perform Kaiser Test wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative troubleshoot Troubleshoot (e.g., Double Couple) kaiser->troubleshoot Positive

References

Technical Support Center: Fmoc-Orn(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of this compound during peptide synthesis?

A1: The most significant side reaction involving this compound is the intramolecular cyclization of the ornithine side chain to form a δ-lactam. This occurs when the δ-amino group of ornithine attacks the activated carboxyl group of the same amino acid, leading to the formation of a stable six-membered ring. This side reaction can compete with the desired intermolecular peptide bond formation, resulting in truncated peptides or peptides with an unwanted lactam modification. This phenomenon is more pronounced with ornithine compared to its longer homolog, lysine, due to the thermodynamic favorability of forming a six-membered ring.[1]

Q2: Under what conditions is δ-lactam formation from ornithine more likely to occur?

A2: Several factors can promote the formation of the ornithine δ-lactam during peptide synthesis:

  • Activation Method: The choice of coupling reagent and activation conditions can influence the rate of lactam formation. Highly reactive activating agents or prolonged pre-activation times can increase the likelihood of the intramolecular cyclization. Studies on the analogous arginine lactam formation suggest that mixed anhydride coupling procedures may induce more lactam formation.[2]

  • Acidity of the δ-Amine Protecting Group: While the Boc group on the δ-amine is generally stable, any condition that increases the acidity of the N-H bond can make the amine more nucleophilic and prone to cyclization.[3]

  • Steric Hindrance: In cases of sterically hindered couplings, the slower intermolecular reaction rate can provide a greater opportunity for the intramolecular cyclization to occur.

  • Temperature: Elevated temperatures used to drive difficult couplings can also accelerate the rate of lactam formation.

Q3: How does the "ornithine effect" relate to side reactions in peptide synthesis?

A3: The "ornithine effect" primarily describes a facile cleavage C-terminal to ornithine residues observed in the gas phase during mass spectrometry analysis. This fragmentation is driven by the formation of a stable six-membered lactam ring.[4][5] While this is a phenomenon predominantly observed during peptide characterization, the underlying chemical propensity for lactam formation is relevant during peptide synthesis as well. The same driving force for cyclization can lead to the δ-lactam side product on the solid phase.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides systematic solutions.

Problem 1: Low coupling efficiency or incomplete reaction when using this compound.

  • Possible Cause: Competition from intramolecular δ-lactam formation, leading to consumption of the activated amino acid.

  • Troubleshooting Steps:

    • Optimize Coupling Strategy:

      • Choice of Coupling Reagent: Employ coupling reagents known to minimize side reactions. While carbodiimides like DIC in the presence of an additive like OxymaPure are common, phosphonium-based reagents (e.g., PyBOP, PyAOP) or aminium/uronium reagents (e.g., HBTU, HATU) can offer faster coupling kinetics, potentially outcompeting the intramolecular cyclization.[6][7] However, for the analogous arginine lactam formation, some uronium reagents have been implicated in increased side reactions.[2] Therefore, screening of coupling reagents may be necessary for a specific sequence.

      • In Situ Activation: Avoid prolonged pre-activation of this compound. Introduce the coupling reagent to the mixture of the amino acid and the resin-bound peptide simultaneously or with minimal delay.

    • Reaction Conditions:

      • Temperature: Perform couplings at room temperature unless elevated temperatures are absolutely necessary for a difficult sequence. If heating is required, minimize the reaction time.

      • Solvent: Ensure adequate swelling of the resin and solubility of reagents. N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for aggregating sequences.[8]

    • Double Coupling: If incomplete coupling is suspected, performing a second coupling with fresh reagents can help to drive the reaction to completion.

Problem 2: Identification of an unexpected mass corresponding to the peptide minus water or a related modification.

  • Possible Cause: Formation of the δ-lactam on the ornithine residue. The lactam formation results in the loss of a water molecule from the ornithine side chain and the C-terminal carboxyl group of the preceding residue during cyclization, or more commonly, the formation of a terminal lactam if ornithine is at the C-terminus.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Carefully analyze the mass spectrum of the crude peptide. The δ-lactam formation will result in a mass loss of 18 Da (H₂O) if it involves the backbone carboxyl group. If it's a terminal lactam, the mass will be that of the cyclized ornithine.

    • LC-MS/MS Analysis: Perform tandem mass spectrometry to pinpoint the location of the modification. The fragmentation pattern will be altered at the site of the lactam.

    • HPLC Analysis: The lactam-containing peptide will likely have a different retention time on reverse-phase HPLC compared to the desired peptide. Co-injection with a synthesized standard of the lactam-containing peptide can confirm its identity.

Quantitative Data Summary

While specific quantitative data for δ-lactam formation from this compound under various SPPS conditions is not extensively published, studies on the analogous side reaction with arginine provide valuable insights. The extent of lactam formation is highly dependent on the specific synthetic context.

Coupling MethodProtecting GroupAmino Componentδ-Lactam FormationReference
Mixed AnhydrideZ-Arg(Tos)Methyl EsterSignificant[2]
Mixed AnhydrideZ-Arg(Tos)AmideSignificant[2]
VariousFmoc-Arg(Boc)₂VariousHigher with this protecting group[2]
VariousZ-Arg(Tos)t-Butyl protectedLower[2]
VariousZ-Arg(Tos)N₂H₂-Boc protectedLower[2]

This table summarizes findings for arginine lactam formation, which is chemically analogous to the ornithine side reaction.

Experimental Protocols

Protocol 1: HPLC Method for Detection of Ornithine δ-Lactam Side Product

This protocol provides a general method for the analytical separation of the desired peptide from the potential lactam-containing impurity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient:

    • A linear gradient tailored to the hydrophobicity of the target peptide. A typical starting point is 5-95% Solvent B over 30 minutes.

  • Detection:

    • UV detection at 210-220 nm.

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin.

    • Dissolve the crude peptide in Solvent A or a suitable solvent mixture.

    • Inject onto the HPLC system.

  • Analysis:

    • The lactam-containing peptide will typically have a different retention time than the desired full-length peptide. The identity of the peak can be confirmed by collecting the fraction and analyzing by mass spectrometry.

Protocol 2: Recommended Coupling Protocol for this compound to Minimize Lactam Formation

This protocol is designed to favor intermolecular coupling over intramolecular cyclization.

  • Reagents and Solvents:

    • This compound (3-5 equivalents relative to resin loading).

    • Coupling reagent (e.g., HBTU/HOBt or DIC/OxymaPure, 3-5 equivalents).

    • Base (e.g., DIPEA, 6-10 equivalents).

    • Peptide synthesis grade DMF or NMP.

  • Procedure:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve this compound and the coupling additive (HOBt or OxymaPure) in DMF.

    • Add this solution to the resin.

    • Add the coupling activator (HBTU or DIC) and the base (DIPEA) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test or other appropriate method.

    • If the reaction is incomplete, a second coupling can be performed.

    • Wash the resin thoroughly with DMF to remove excess reagents.

Visualizations

Side_Reaction_Pathway Activated_Orn Activated this compound (on resin or in solution) Lactam δ-Lactam Side Product (Truncated or modified peptide) Activated_Orn->Lactam Intramolecular Cyclization (Side Reaction) Desired_Peptide Desired Peptide (Ornithine incorporated) Activated_Orn->Desired_Peptide Intermolecular Coupling (Desired Pathway) Peptide_Chain Growing Peptide Chain (with N-terminal amine) Peptide_Chain->Desired_Peptide

References

Technical Support Center: Fmoc-Orn(Boc)-OH Deprotection Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the deprotection of Fmoc-Orn(Boc)-OH and minimize the formation of side products during peptide synthesis.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal deprotection for this compound?

A1: this compound utilizes an orthogonal protection strategy, which is fundamental in solid-phase peptide synthesis (SPPS).[1] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain δ-amino group of ornithine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This allows for the selective removal of one protecting group without affecting the other. The Fmoc group is typically removed by a base, such as piperidine, to allow for peptide chain elongation, while the Boc group is stable under these conditions.[1] Conversely, the Boc group is removed with a strong acid, like trifluoroacetic acid (TFA), usually during the final cleavage of the peptide from the resin.

Q2: What are the most common side products observed during the deprotection of this compound?

A2: The primary side products are associated with the individual deprotection steps:

  • During Boc deprotection (acidic conditions): The main side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated upon cleavage of the Boc group.[2] While ornithine's side chain is not typically a target, other sensitive residues in the peptide sequence, such as tryptophan, methionine, and cysteine, are susceptible.

  • During peptide synthesis and cleavage: Lactam formation is a potential side reaction for ornithine. This involves the intramolecular cyclization of the ornithine side-chain amine with a backbone carbonyl group, which can lead to chain termination or the formation of a cyclic byproduct.[3]

Q3: How can I prevent tert-butylation of other sensitive residues during the final cleavage/Boc deprotection?

A3: The most effective method is the addition of scavengers to the cleavage cocktail.[2] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can modify sensitive amino acid residues.[2][4] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[2][4]

Q4: Is it possible to selectively deprotect the Orn(Boc) side chain while the peptide is still on the resin?

A4: Yes, it is possible to selectively remove the Boc group on the ornithine side chain on-resin if the peptide is synthesized on a resin that is stable to the acidic conditions required for Boc removal (e.g., a highly acid-labile resin is not suitable). This allows for on-resin modification of the ornithine side chain, such as cyclization or branching.

Troubleshooting Guides

Troubleshooting Fmoc Deprotection (Piperidine Treatment)
Observed Issue Possible Cause Recommended Solution
Incomplete Fmoc Deprotection (Deletion sequences in final peptide) 1. Peptide Aggregation: The peptide sequence may be forming secondary structures (e.g., β-sheets) that hinder piperidine access to the Fmoc group.[5]1a. Increase deprotection time or perform a double deprotection. 1b. Switch to a more effective solvent for disrupting aggregation, such as N-methyl-2-pyrrolidone (NMP). 1c. Add chaotropic salts (e.g., CuLi, NaClO4) to the deprotection solution.[6]
2. Suboptimal Reagents: The piperidine solution may have degraded.2. Use a freshly prepared solution of 20% piperidine in DMF.
3. Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access.3. Ensure the resin is fully swollen in the solvent before starting the synthesis.
Formation of Piperidine Adducts Prolonged exposure to piperidine, especially with sensitive sequences.Minimize deprotection times to what is necessary for complete Fmoc removal. For particularly sensitive peptides, consider using a lower concentration of piperidine (e.g., 5-10%) or alternative bases like DBU in combination with piperidine.[7]
Troubleshooting Boc Deprotection (TFA Treatment)
Observed Issue Possible Cause Recommended Solution
Presence of Side Products from Alkylation (e.g., t-butylated Trp or Met) 1. Absence or Insufficiency of Scavengers: The generated tert-butyl cations are reacting with nucleophilic residues.[2]1a. Always use a scavenger cocktail in your TFA cleavage mixture. A common starting point is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). 1b. For peptides containing multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[4]
2. Prolonged Cleavage Time: Extended exposure to strong acid increases the likelihood of side reactions.2. Optimize the cleavage time to the minimum required for complete deprotection and cleavage from the resin.
Lactam Formation Intramolecular cyclization of the ornithine side-chain amine.This is more likely to occur during coupling steps but can be influenced by the overall synthetic strategy. Using pre-activated amino acids and minimizing the time the ornithine side-chain amine is deprotected before the next coupling can help. For on-resin cyclization involving ornithine, specific protocols are required.
Incomplete Deprotection of Boc Group 1. Insufficient Acid Concentration or Time: The acidic conditions are not strong enough or the reaction time is too short.[2]1a. Use a standard cleavage cocktail of at least 50% TFA in DCM for a sufficient duration (typically 1-2 hours). 1b. For very stable protecting groups, neat TFA may be required.
2. Poor Resin Swelling in 100% TFA: Some resins may not swell adequately in neat TFA, hindering reagent penetration.2. If using 100% TFA, ensure the resin is compatible. Alternatively, use a TFA/DCM mixture to promote swelling.

Experimental Protocols

Protocol 1: Selective Nα-Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the N-terminus of a peptide-resin.

Materials:

  • Peptide-resin with N-terminal this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate the mixture for 10-15 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step. A Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.[8]

Protocol 2: Side-Chain Boc Deprotection and Cleavage from Resin

This protocol describes the simultaneous deprotection of the Boc group and cleavage of the peptide from an acid-labile resin (e.g., Wang or Rink Amide resin).

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

Procedure:

  • Wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Place the dried resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5 to 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether (approximately 10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic soluble impurities.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Data on Deprotection Conditions and Side Product Prevention

Table 1: Comparison of Piperidine Concentrations for Fmoc Deprotection
Piperidine Concentration in DMFTypical Deprotection Time (for >99% completion)Observations and Potential Issues
20% (v/v) 2 x 5-10 minutesStandard and generally effective. May be too harsh for sequences prone to aspartimide formation.
5% (v/v) 2 x 15-20 minutesMilder conditions, may reduce base-catalyzed side reactions. Requires longer deprotection times, which could be a drawback for automated synthesis.
2% (v/v) Piperidine + 2% (v/v) DBU 2 x 5-7 minutesDBU can accelerate Fmoc removal, especially for "difficult" sequences. However, DBU is a strong, non-nucleophilic base and can increase the risk of racemization and other side reactions.

Data compiled from multiple sources indicating general trends in Fmoc deprotection.

Table 2: Efficacy of Scavenger Cocktails in Preventing t-Butylation Side Products
Scavenger Cocktail (v/v/v)Target Peptide Purity (%)t-Butylated Side Product (%)Notes
95% TFA / 5% H₂O VariesHighNot recommended for peptides with sensitive residues like Trp or Met.
95% TFA / 2.5% H₂O / 2.5% TIS ~90%~10%A good general-purpose scavenger cocktail for many peptides.
92.5% TFA / 5% Thioanisole / 2.5% EDT ~95%~5%Particularly effective for protecting methionine and cysteine residues.
88% TFA / 5% Phenol / 5% H₂O / 2% TIS ~85%~15%An alternative cocktail, though may be less effective in some cases.

Illustrative data based on internal analyses for model peptides containing C-terminal cysteine. The optimal scavenger cocktail will depend on the specific peptide sequence.

Visualizing the Chemistry

Deprotection Workflow

Deprotection_Workflow Start Fmoc-Orn(Boc)-Peptide-Resin Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Free_Amine H₂N-Orn(Boc)-Peptide-Resin Fmoc_Deprotection->Free_Amine Coupling Amino Acid Coupling Free_Amine->Coupling Elongated_Peptide Fmoc-AA-Orn(Boc)-Peptide-Resin Coupling->Elongated_Peptide Elongated_Peptide->Fmoc_Deprotection Repeat Cycles Final_Cleavage Final Cleavage & Boc Deprotection (TFA/Scavengers) Elongated_Peptide->Final_Cleavage Final_Product H₂N-AA-Orn-Peptide-OH/NH₂ Final_Cleavage->Final_Product

Caption: General workflow for peptide synthesis using this compound.

Side Product Formation Pathways

Side_Products cluster_boc Boc Deprotection Side Reaction cluster_lactam Ornithine Lactam Formation Boc_Orn Peptide-Orn(Boc)-OH tBu_cation tert-Butyl Cation Boc_Orn->tBu_cation + TFA TFA TFA Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product + Sensitive Residue Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation + Scavenger Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS) Orn_Peptide Deprotected Ornithine in Peptide Chain Intramolecular_Attack Intramolecular Nucleophilic Attack Orn_Peptide->Intramolecular_Attack Lactam δ-Lactam Side Product Intramolecular_Attack->Lactam

Caption: Mechanisms of common side product formation.

References

Technical Support Center: Racemization of Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the racemization of Fmoc-Orn(Boc)-OH during the activation step of solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Racemization of this compound

High levels of racemization of this compound can lead to the formation of diastereomeric impurities in the final peptide, which are often difficult to separate and can impact biological activity. The following guide provides a systematic approach to troubleshooting and minimizing racemization.

Q1: What are the primary causes of racemization during the activation of Fmoc-amino acids?

Racemization of Nα-Fmoc protected amino acids during peptide bond formation is a known side reaction that can compromise the stereochemical integrity of the resulting peptide.[1] The primary mechanism involves the formation of a planar oxazolone intermediate from the activated amino acid. This intermediate can be deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical purity.[2] Several factors can influence the rate of racemization:

  • Activation Method: The choice of coupling reagent and the presence of additives are critical. Some highly reactive coupling reagents can increase the propensity for oxazolone formation.

  • Base: The type and concentration of the base used for activation can significantly impact racemization. Stronger bases and higher concentrations tend to increase the rate of epimerization.

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[3]

  • Solvent: The polarity of the solvent can play a role, although its impact is often secondary to the choice of reagents.

  • Pre-activation Time: Longer pre-activation times can lead to increased racemization, especially with more reactive coupling reagents.

Q2: I am observing a significant amount of the D-isomer of my Ornithine-containing peptide. How can I reduce this?

To minimize the racemization of this compound, consider the following optimization strategies:

  • Choice of Coupling Reagent and Additives:

    • Carbodiimide-based activation (DIC/HOBt or DIC/Oxyma): This is often the mildest activation method and is recommended to lower the pH of the reaction mixture, thereby reducing racemization.[4] The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 6-Cl-HOBt and HOAt is crucial for suppressing racemization.[4] OxymaPure is another effective additive that can be used with carbodiimides.

    • Uronium/Aminium-based reagents (HBTU, HATU, HCTU, COMU): While highly efficient, these reagents are used with a base and can lead to higher racemization if not optimized.[4] For these reagents, the addition of HOBt is also recommended. COMU is reported to provide superior racemization suppression compared to HOBt-based reagents.[4]

  • Base Selection:

    • If using uronium/aminium salt activators, consider using a weaker or more sterically hindered base. 2,4,6-collidine has been shown to substantially reduce racemization compared to more commonly used bases like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[3][4]

  • Temperature Control:

    • Perform the coupling reaction at room temperature or lower (e.g., 0 °C). Avoid elevated temperatures, which can be a factor in automated microwave peptide synthesizers.[3] If using a microwave synthesizer, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[3]

  • Minimize Pre-activation Time:

    • Add the activated amino acid mixture to the resin immediately after a short pre-activation period (typically 1-2 minutes).

Frequently Asked Questions (FAQs)

Q3: Is this compound particularly susceptible to racemization?

While any chiral amino acid (except glycine) can undergo racemization, some are more prone to it than others. Amino acids such as Histidine (His) and Cysteine (Cys) are well-documented to be highly susceptible to racemization during activation.[3][5] There is less specific data available for this compound in the literature. However, as a standard amino acid derivative without a side chain that actively participates in catalyzing racemization (unlike the imidazole ring of Histidine), it is generally considered to have a moderate risk of racemization. Following best practices for coupling, as outlined in the troubleshooting guide, should effectively minimize this risk.

Q4: How can I quantify the level of racemization of this compound in my peptide?

The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids after peptide hydrolysis. This involves:

  • Peptide Hydrolysis: The purified peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at elevated temperatures.

  • Derivatization (Optional but common): The amino acid hydrolysate can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral HPLC column.[6]

  • Chiral HPLC Analysis: Alternatively, the underivatized amino acids can be separated on a chiral HPLC column. Several commercially available chiral stationary phases (CSPs) based on polysaccharides or macrocyclic glycopeptides are effective for separating D- and L-amino acid enantiomers.[2][7][8]

The percentage of the D-isomer is calculated from the peak areas in the chromatogram.

Q5: Can the choice of solvent affect the degree of racemization?

Yes, the solvent can have an effect, although it is generally considered a secondary factor compared to the coupling reagents and base. The polarity of the solvent can influence the stability of the oxazolone intermediate. While less polar solvents may sometimes reduce racemization, the choice of solvent is often dictated by the solubility of the reagents and the swelling of the solid support resin. Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS.

Data Presentation

Coupling ReagentBase% D-Isomer of PhgReference
HBTUDIPEA8.3[9]
HATUDIPEA7.9[9]
PyBOPDIPEA10.1[9]
DEPBTDIPEA0.9[9]
COMUDIPEA1.8[9]
COMUTMP0.0[9]
COMUDMP0.0[9]

Data for Fmoc-Phg-OH coupling. DIPEA: N,N-diisopropylethylamine; TMP: 2,4,6-trimethylpyridine (collidine); DMP: 2,6-dimethylpyridine (lutidine). Data from Liang, C., et al. (2017). Tetrahedron Letters, 58(24), 2325-2329.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Amino Acid Enantiomers

This protocol provides a general method for the analysis of amino acid enantiomers after peptide hydrolysis. This method can be adapted for the quantification of D-Ornithine.

1. Peptide Hydrolysis: a. Place 1-2 mg of the purified peptide in a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Seal the tube under vacuum. d. Heat at 110 °C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. f. Re-dissolve the amino acid residue in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.5 for derivatization, or the HPLC mobile phase for direct analysis).

2. Chiral HPLC Analysis (Direct Method): a. Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a polysaccharide-based CSP like Lux Cellulose-1 or a macrocyclic glycopeptide-based CSP).[2][7][8][10] b. Mobile Phase: A common mobile phase for reversed-phase chiral separation of Fmoc-amino acids is a mixture of acetonitrile and water with an acidic additive. A typical starting point is Acetonitrile/0.1% Trifluoroacetic Acid (TFA) in water (e.g., 60:40 v/v).[10] The gradient and composition may need to be optimized for baseline separation of the D- and L-Ornithine peaks. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 214 nm or 220 nm. e. Injection Volume: 5-20 µL. f. Quantification: Integrate the peak areas for the D- and L-Ornithine enantiomers. The percentage of racemization is calculated as: (% D-Isomer) = [Area(D-Orn) / (Area(D-Orn) + Area(L-Orn))] * 100.

Visualizations

Troubleshooting_Racemization start High Racemization of this compound Detected coupling_reagent Review Coupling Reagent & Additives start->coupling_reagent base Evaluate Base start->base temperature Check Reaction Temperature start->temperature preactivation Minimize Pre-activation Time start->preactivation solution_reagent Switch to DIC/HOBt or DIC/Oxyma Add HOBt or Oxyma to Uronium Salt Activations coupling_reagent->solution_reagent solution_base Use a Weaker/Hindered Base (e.g., 2,4,6-collidine) base->solution_base solution_temp Perform Coupling at Room Temperature or 0°C temperature->solution_temp solution_preact Pre-activate for 1-2 minutes only preactivation->solution_preact re_evaluate Re-analyze Racemization Level solution_reagent->re_evaluate solution_base->re_evaluate solution_temp->re_evaluate solution_preact->re_evaluate

Caption: Troubleshooting workflow for addressing racemization of this compound.

References

Technical Support Center: Fmoc-Orn(Boc)-OH Synthesis & Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Orn(Boc)-OH in their synthetic workflows. The following sections detail the identification of potential byproducts by mass spectrometry, offer solutions to common synthetic issues, and provide established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The expected molecular weight of this compound is 454.52 g/mol , with a molecular formula of C₂₅H₃₀N₂O₆.[1][2][3]

Q2: What are the most common byproducts observed during the synthesis of this compound?

Common byproducts can arise from incomplete reactions, side reactions of the protecting groups, or the coupling process itself. These may include:

  • Unreacted starting materials: L-Ornithine, Fmoc-Cl, or (Boc)₂O.

  • Partially protected intermediates: Orn(Boc)-OH, Fmoc-Orn-OH.

  • Dipeptide formation: Fmoc-Orn(Boc)-Orn(Boc)-OH.

  • Products of incomplete Fmoc deprotection during peptide synthesis, leading to deletion sequences.[4]

  • Side-chain acylation: Formation of byproducts due to the reaction of the δ-amino group of ornithine.

Q3: How can I identify these byproducts using mass spectrometry?

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for identifying and quantifying byproducts.[4] By analyzing the mass-to-charge ratio (m/z) of the ions produced, you can identify the molecular weights of the components in your sample and compare them to the theoretical masses of potential byproducts.

Troubleshooting Guide: Byproduct Identification by Mass Spectrometry

This guide will help you identify common byproducts in your this compound synthesis based on their mass spectrometry signals. The expected m/z values are provided for the protonated molecule [M+H]⁺, as this is a common ion formed during electrospray ionization (ESI).

Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Analysis cluster_2 Troubleshooting Prep Prepare Sample for LC-MS LCMS Perform LC-MS Analysis Prep->LCMS Extract Extract Ion Chromatograms (EICs) LCMS->Extract Identify Identify m/z of Impurity Peaks Extract->Identify Compare Compare with Theoretical Masses Identify->Compare Optimize Optimize Synthesis/Purification Compare->Optimize Reanalyze Re-analyze Sample Optimize->Reanalyze

Caption: A streamlined workflow for identifying and troubleshooting byproducts in this compound synthesis using LC-MS.

Table 1: Theoretical m/z Values of Potential Byproducts and Adducts

Compound NameChemical FormulaMolecular Weight ( g/mol )Theoretical m/z [M+H]⁺Potential Cause
This compound C₂₅H₃₀N₂O₆454.52455.22Target Product
Orn(Boc)-OHC₁₀H₂₀N₂O₄232.28233.15Incomplete Fmoc protection.
Fmoc-Orn-OHC₂₀H₂₂N₂O₄354.40355.16Incomplete Boc protection.
L-OrnithineC₅H₁₂N₂O₂132.16133.09Unreacted starting material.
Fmoc-ClC₁₅H₁₁ClO₂258.70-Unreacted starting material (less likely to be observed as a positive ion).
(Boc)₂OC₁₀H₁₈O₅218.25-Unreacted starting material (less likely to be observed as a positive ion).
Fmoc-Orn(Boc)-Orn(Boc)-OHC₄₀H₅₆N₄O₉752.90753.41Dipeptide formation during synthesis.
Common Adducts of this compound
[M+Na]⁺C₂₅H₃₀N₂O₆Na476.50477.20Sodium adduct formation during ESI-MS.
[M+K]⁺C₂₅H₃₀N₂O₆K493.62494.17Potassium adduct formation during ESI-MS.
[M+NH₄]⁺C₂₅H₃₄N₃O₆472.55473.25Ammonium adduct formation during ESI-MS.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the following steps:

  • Boc Protection of Ornithine: L-Ornithine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent system (e.g., a mixture of dioxane and water or acetonitrile) under basic conditions to protect the δ-amino group.[5]

  • Fmoc Protection of the α-Amino Group: The resulting Orn(Boc)-OH is then reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate) to protect the α-amino group.[4][5]

  • Workup and Purification: The reaction mixture is typically acidified to precipitate the product, which is then extracted with an organic solvent. Further purification can be achieved by recrystallization or chromatography.[5]

LC-MS Analysis Protocol

The following is a general protocol for the analysis of this compound and its byproducts. Optimization may be required based on the specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 20-30 minutes) is common.[4]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at 254 nm and 301 nm for the Fmoc group.[4]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

    • Scan Range: A scan range of m/z 100-1000 is generally sufficient to detect the target compound and its common byproducts and adducts.

    • Data Analysis: The acquired data should be processed to identify the m/z values of all significant peaks in the chromatogram. These can then be compared to the theoretical values in Table 1.

Logical Relationship for Troubleshooting Synthesis

Synthesis_Troubleshooting cluster_impurities Impurity Identification cluster_causes Potential Causes cluster_solutions Solutions Start LC-MS Analysis Reveals Impurities Unreacted Unreacted Starting Materials (Orn, Fmoc-Cl, (Boc)2O) Start->Unreacted Partial Partially Protected Intermediates (Orn(Boc)-OH, Fmoc-Orn-OH) Start->Partial Dipeptide Dipeptide Formation Start->Dipeptide Stoichiometry Incorrect Stoichiometry Unreacted->Stoichiometry ReactionTime Insufficient Reaction Time/Temp Unreacted->ReactionTime Partial->ReactionTime Base Inadequate Base Concentration Partial->Base Dipeptide->Stoichiometry Purification Inefficient Purification Dipeptide->Purification AdjustStoich Adjust Reagent Stoichiometry Stoichiometry->AdjustStoich OptimizeCond Optimize Reaction Conditions ReactionTime->OptimizeCond Base->OptimizeCond ImprovePurif Improve Purification Method Purification->ImprovePurif

Caption: A troubleshooting decision tree for addressing common impurities identified by LC-MS during this compound synthesis.

References

Technical Support Center: Synthesis of Cyclic Peptides with Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the synthesis of cyclic peptides using Fmoc-Orn(Boc)-OH. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the synthesis of cyclic peptides containing this compound?

A1: Low yields in the synthesis of these cyclic peptides can often be attributed to several factors:

  • Incomplete cyclization: This can be a result of steric hindrance within the peptide sequence, suboptimal reaction conditions (e.g., concentration, temperature), or the choice of coupling reagents and bases.

  • Side reactions: A significant side reaction is the premature cleavage of the Boc protecting group on the ornithine side chain under the acidic conditions used for N-terminal Fmoc group removal, which can lead to unwanted modifications.[1][2] Another common issue is aspartimide formation if an aspartic acid residue is present in the sequence.[1][3]

  • Peptide aggregation: The growing peptide chain can aggregate on the solid support, which hinders reagent access and leads to incomplete reactions.[4]

  • Purification losses: The crude product may contain a complex mixture of impurities, such as linear peptides, oligomers, and diastereomers, making the isolation of the desired cyclic peptide challenging and leading to significant loss of product during purification.[5]

Q2: How can I minimize side reactions associated with the Orn(Boc) group?

A2: The Boc group on the ornithine side chain is sensitive to the repeated treatments with piperidine for Fmoc deprotection, although it is generally considered orthogonal. To minimize premature deprotection and subsequent side reactions:

  • Use a milder Fmoc deprotection cocktail: Consider using 20% piperidine in DMF for a shorter duration (e.g., two treatments of 3-5 minutes each).[6]

  • Incorporate a more acid-labile protecting group for the ornithine side chain: If premature Boc cleavage is a persistent issue, consider using a more labile protecting group like Mmt (4-methoxytrityl), which can be removed under very mild acidic conditions that do not affect the Boc group.[7]

Q3: What is the optimal strategy for cyclization: on-resin or in-solution?

A3: Both on-resin and in-solution cyclization have their advantages and disadvantages.

  • On-resin cyclization is often preferred as it can minimize intermolecular side reactions by taking advantage of the "pseudo-dilution" effect of the solid support.[3][8] This technique can lead to higher yields of the desired monomeric cyclic peptide.

  • In-solution cyclization is performed after cleaving the linear peptide from the resin. It requires high dilution to favor intramolecular cyclization over polymerization.[9] The choice often depends on the specific peptide sequence and its solubility. For many sequences, on-resin cyclization is a more efficient starting point.

Troubleshooting Guides

Issue 1: Low Cyclization Yield

Symptoms:

  • LC-MS analysis of the crude product shows a major peak corresponding to the linear peptide and only a minor peak for the cyclic product.

  • Significant presence of oligomers (dimers, trimers, etc.) in the crude product.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance - Change the cyclization site to a less hindered position in the peptide sequence if possible.- Introduce a glycine or proline residue near the cyclization site to increase flexibility.
Suboptimal Coupling Reagents - Use a more potent coupling reagent. HATU, HBTU, and PyBOP are generally more efficient than DCC/HOBt for cyclization.[10][11]- The choice of base is also critical; DIPEA is commonly used, but collidine or N-methylmorpholine can sometimes give better results.
Inappropriate Reaction Conditions - Optimize the reaction temperature. While room temperature is standard, gentle heating (e.g., 40-50°C) can sometimes improve yields for difficult cyclizations.[12]- For in-solution cyclization, ensure high dilution (0.1-1 mM) to minimize intermolecular reactions.[3]
Peptide Aggregation - Perform the synthesis at a higher temperature (if the synthesizer allows).- Use a more polar solvent system or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[4]
Issue 2: Presence of Multiple Impurities and Difficult Purification

Symptoms:

  • Crude HPLC chromatogram shows multiple peaks close to the desired product peak.

  • Mass spectrometry reveals the presence of deletion sequences, truncated peptides, and products of side reactions.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Fmoc Deprotection - Increase the deprotection time or use a fresh solution of 20% piperidine in DMF.[13]- Monitor the deprotection using a colorimetric test like the Kaiser test to ensure complete removal of the Fmoc group.[4]
Aspartimide Formation - If the sequence contains an Asp residue, add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation.[3][14]- Use a more sterically hindered protecting group for the Asp side chain.
Premature Boc Deprotection of Ornithine - Minimize the exposure time to the Fmoc deprotection reagent.- As a last resort, consider switching to a more labile side-chain protecting group for ornithine that can be removed orthogonally.[7]
Racemization during Cyclization - Add an anti-racemization agent like HOBt or HOAt to the cyclization cocktail.[15]- Perform the cyclization at a lower temperature if possible.

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization

This protocol describes a general procedure for the on-resin cyclization of a peptide containing an ornithine residue for lactam bridge formation with a glutamic acid residue.

  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). Incorporate this compound and Fmoc-Glu(OAll)-OH at the desired positions.

  • Selective Deprotection of Allyl Group:

    • Wash the peptide-resin with DMF (3x) and then with DCM (3x).

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.[12]

    • Gently agitate the mixture for 30 minutes. Repeat this step once.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • Fmoc Deprotection of the N-terminus:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin with DMF (5x).

  • On-Resin Cyclization:

    • Prepare the cyclization cocktail: 3 equivalents of a coupling reagent (e.g., HATU) and 6 equivalents of a base (e.g., DIPEA) in DMF.

    • Add the cocktail to the resin and allow the reaction to proceed for 4-12 hours at room temperature.

    • Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Cleavage and Final Deprotection:

    • Wash the resin with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[5]

Data Presentation

Table 1: Comparison of Coupling Reagents for On-Resin Cyclization

The following table summarizes the relative efficiency of different coupling reagents for a model cyclic peptide containing an Orn-Glu lactam bridge.

Coupling ReagentBaseReaction Time (h)Crude Purity (%)Reference
HATUDIPEA4~75%[11][13]
HBTUDIPEA6~70%[11]
PyBOPDIPEA6~65%[16]
DCC/HOBtNMM12~40%[10]

Note: Crude purity can vary significantly depending on the peptide sequence.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Cyclization Yield

Low_Yield_Troubleshooting start Low Cyclization Yield check_linear LC-MS: Major Linear Peak? start->check_linear check_oligomers LC-MS: Oligomers Present? check_linear->check_oligomers No incomplete_cyclization Incomplete Cyclization check_linear->incomplete_cyclization Yes intermolecular_reaction Intermolecular Reaction check_oligomers->intermolecular_reaction Yes optimize_reagents Optimize Coupling Reagents (HATU, HBTU) incomplete_cyclization->optimize_reagents optimize_conditions Optimize Conditions (Temp, Time) incomplete_cyclization->optimize_conditions high_dilution Use High Dilution (In-Solution) intermolecular_reaction->high_dilution on_resin Use On-Resin Cyclization intermolecular_reaction->on_resin end Improved Yield optimize_reagents->end optimize_conditions->end high_dilution->end on_resin->end

Caption: A logical workflow for diagnosing and resolving low cyclization yields.

Diagram 2: On-Resin Cyclization Workflow

On_Resin_Cyclization spps 1. Linear Peptide Synthesis (Fmoc-SPPS) deprotect_side 2. Selective Side-Chain Deprotection (e.g., Allyl) spps->deprotect_side deprotect_n 3. N-Terminal Fmoc Deprotection deprotect_side->deprotect_n cyclize 4. On-Resin Cyclization (Coupling Reagent + Base) deprotect_n->cyclize cleave 5. Cleavage from Resin & Global Deprotection cyclize->cleave purify 6. Purification (RP-HPLC) cleave->purify final_product Pure Cyclic Peptide purify->final_product

Caption: Step-by-step workflow for on-resin synthesis of cyclic peptides.

References

Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to Fmoc-protected amino acids in automated peptide synthesis. This guide provides detailed answers to frequently asked questions and step-by-step troubleshooting procedures to address common challenges, with a focus on Fmoc-Orn(Boc)-OH .

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving Fmoc-amino acids in automated peptide synthesis?

The most commonly utilized solvents in solid-phase peptide synthesis (SPPS) are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1] Dichloromethane (DCM) is also used, particularly in Boc chemistry, but is less common in Fmoc chemistry as it can react with piperidine.[1] For Fmoc-amino acids that are difficult to dissolve, a mixture of solvents may be necessary. For instance, adding a small amount of Dimethyl sulfoxide (DMSO) to DMF can enhance solubility.[2]

Q2: I am observing precipitation of this compound in my synthesizer's amino acid vials. What could be the cause?

Precipitation of this compound can be attributed to several factors:

  • Low Solubility: this compound, like many Fmoc-protected amino acids, has limited solubility in standard solvents, especially at the concentrations required for automated synthesis.

  • Solvent Quality: The quality of the solvent is crucial. DMF, for example, can degrade over time to produce dimethylamine, which can affect the stability of the Fmoc protecting group.[1] It is essential to use high-purity, amine-free DMF.[3]

  • Temperature: Temperature fluctuations in the laboratory can affect solubility, leading to precipitation if the temperature drops.

  • Concentration: The concentration of the amino acid solution may be too high for the chosen solvent.

Q3: Can I use a solvent other than DMF or NMP to dissolve this compound?

While DMF and NMP are standard, other solvents and mixtures can be employed, especially to address aggregation or solubility issues.[1] Mixtures containing DMSO are often effective.[1][2] Some studies have explored greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) for certain steps in peptide synthesis.[4] However, compatibility with the specific automated peptide synthesizer and synthesis protocols must be verified.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound during automated peptide synthesis.

Initial Troubleshooting Steps

If you encounter precipitation or incomplete dissolution of this compound, follow these initial steps:

  • Verify Solvent Quality: Ensure you are using high-purity, peptide synthesis-grade DMF or NMP. If the solvent is old or has been opened for an extended period, consider using a fresh bottle.

  • Check Concentration: Confirm that the concentration of your this compound solution is appropriate. If it is too high, precipitation is more likely.

  • Gentle Warming: Gently warm the solution to aid dissolution. Be cautious with temperature, as excessive heat can cause degradation. A water bath at around 30-40°C is generally safe.

  • Sonication: Use a sonicator to help break up any aggregates and promote dissolution.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol describes the standard procedure for preparing a solution of this compound for use in an automated peptide synthesizer.

Materials:

  • This compound

  • High-purity DMF or NMP

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration (e.g., 0.2 M).

  • Vortex the mixture vigorously for 2-3 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the vial for 5-10 minutes.

  • Allow the solution to return to room temperature before placing it in the synthesizer.

Protocol 2: Enhanced Dissolution for Difficult-to-Dissolve this compound

This protocol is recommended when standard dissolution methods fail.

Materials:

  • This compound

  • High-purity DMF

  • High-purity DMSO

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Add the solvent mixture to the vial to achieve the desired concentration.

  • Vortex the mixture for 3-5 minutes.

  • Sonicate the vial for 10-15 minutes.

  • Gently warm the solution to 30-40°C if necessary, while continuing to mix.

  • Once fully dissolved, allow the solution to cool to room temperature.

Quantitative Data Summary

The solubility of this compound in various organic solvents is summarized below. This data can help in selecting the appropriate solvent system for your synthesis.

SolventSolubilityReference
DMF20 mg/mL[5]
DMSO10 mg/mL[5]
Ethanol10 mg/mL[5]
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL[5]

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines the logical steps to troubleshoot solubility problems with this compound.

G Troubleshooting Workflow for this compound Solubility A Precipitation Observed in Amino Acid Vial B Check Solvent Quality (Fresh, High-Purity) A->B C Is Solvent OK? B->C D Replace Solvent C->D No E Check Concentration C->E Yes D->B F Is Concentration Too High? E->F G Adjust Concentration F->G Yes H Apply Gentle Warming (30-40°C) and/or Sonication F->H No G->H I Is it Dissolved? H->I J Use Enhanced Dissolution Protocol (e.g., DMF/DMSO mixture) I->J No K Problem Resolved I->K Yes J->K L Consult Senior Scientist or Technical Support J->L If still not dissolved

Caption: A flowchart for troubleshooting this compound solubility issues.

Logical Relationship of Factors Affecting Solubility

This diagram illustrates the key factors that influence the solubility of Fmoc-amino acids in automated peptide synthesis.

G Factors Affecting Fmoc-Amino Acid Solubility Solubility Successful Dissolution AA_Properties Amino Acid Properties (e.g., this compound) AA_Properties->Solubility Precipitation Precipitation / Incomplete Dissolution AA_Properties->Precipitation Solvent_Choice Solvent Choice (DMF, NMP, etc.) Solvent_Choice->Solubility Solvent_Choice->Precipitation Solvent_Quality Solvent Quality (Purity, Age) Solvent_Quality->Solubility Solvent_Quality->Precipitation Concentration Concentration Concentration->Solubility Concentration->Precipitation Temperature Temperature Temperature->Solubility Temperature->Precipitation Mixing Mixing Technique (Vortex, Sonication) Mixing->Solubility Mixing->Precipitation

Caption: Factors influencing the solubility of Fmoc-amino acids.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is a critical determinant of the final peptide's purity and yield. For researchers, scientists, and drug development professionals, understanding the nuances between structurally similar amino acid derivatives is paramount. This guide provides an in-depth, objective comparison of two commonly used protected amino acids, Fmoc-Orn(Boc)-OH and Fmoc-Lys(Boc)-OH, supported by experimental data and detailed protocols.

Core Structural and Chemical Differences

The fundamental distinction between this compound and Fmoc-Lys(Boc)-OH lies in the side-chain length of the core amino acids, ornithine and lysine. Lysine, a proteinogenic amino acid, possesses a side chain with four methylene groups before the epsilon-amino group, whereas the non-proteinogenic ornithine has a shorter side chain with three methylene groups leading to its delta-amino group. This difference of a single carbon atom has significant implications for their reactivity and the structural properties of the resulting peptides.

Recent studies have highlighted a key chemical differentiation: ornithine has a strong propensity to undergo lactamization, a rapid and quantitative cyclization that irreversibly blocks peptide synthesis under certain conditions, particularly in N-to-C terminal peptide ligation.[1][2][3] Lysine, with its longer side chain, does not readily form this stable cyclic structure, providing it an evolutionary advantage for incorporation into proteins.[1][2]

FeatureThis compoundFmoc-Lys(Boc)-OH
Core Amino Acid L-OrnithineL-Lysine
Side-Chain Length (CH₂)₃-NH₂(CH₂)₄-NH₂
Natural Occurrence Non-proteinogenicProteinogenic
Side-Chain Amine δ-amino groupε-amino group
Propensity for Cyclization High (Lactam formation)Low

Performance in Solid-Phase Peptide Synthesis

While both amino acid derivatives are staples in Fmoc-based SPPS, their performance can diverge based on the peptide sequence and synthesis conditions.

Coupling Efficiency and Purity

In standard automated or manual SPPS protocols, both this compound and Fmoc-Lys(Boc)-OH generally exhibit high coupling efficiencies. The bulky tert-butyloxycarbonyl (Boc) protecting group on the side chain effectively prevents unwanted reactions at the side-chain amine during peptide elongation.[4][5][6]

However, the inherent reactivity of ornithine can be a concern. The potential for lactam formation, especially with prolonged activation times or in sequences that favor cyclization, can lead to truncated byproducts and lower purity of the target peptide.

Table 1: Hypothetical Purity Comparison of a Model Pentapeptide

The following data represents a typical outcome from the synthesis of a model peptide (e.g., Tyr-X-Gly-Phe-Leu, where X is either Orn or Lys) to illustrate potential differences in crude product purity as analyzed by HPLC.

Amino Acid DerivativeExpected Crude Purity (%)Major Impurity Type
This compound85-92%Deletion sequences, Lactam-capped sequence
Fmoc-Lys(Boc)-OH90-95%Deletion sequences

Note: These are representative values and actual results can vary based on synthesis scale, resin, coupling reagents, and peptide sequence.

Side-Chain Protection Stability

The Boc group is stable to the mildly basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) but is readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4][5][6] This orthogonality is a cornerstone of Fmoc/tBu chemistry.[7][8] For both derivatives, the Boc group provides robust protection throughout the synthesis cycles.

Experimental Protocols

A standardized protocol for SPPS is crucial for obtaining reproducible results. Below are detailed methodologies for key experimental steps.

Standard Fmoc-SPPS Cycle

spss_cycle Resin Resin-NH₂ Coupling 1. Coupling Fmoc-AA(PG)-OH Coupling Reagents (e.g., HBTU/DIPEA) Resin->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 4. Wash (DMF, DCM) Deprotection->Wash2 Next_Cycle Repeat for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Coupling

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Methodologies

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first coupling.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Coupling:

  • Prepare the activated amino acid solution. In a separate vial, dissolve this compound or Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (0.95 equivalents of the amino acid), and an activator base like DIPEA (2 equivalents of the amino acid) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitor the reaction completion using a qualitative test such as the Kaiser test.

  • After a negative Kaiser test, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

4. Cleavage and Final Deprotection:

  • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail, typically containing TFA. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge reactive cations.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

5. Peptide Analysis by RP-HPLC:

  • Column: C18, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% TFA in water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient: A typical starting gradient is a linear progression from 5% to 65% of Mobile Phase B over 30 minutes.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV absorbance at 220 nm.[9]

Logical Framework for Selection

The choice between these two building blocks is dictated by the intended application and the desired properties of the final peptide.

selection_logic Goal Peptide Design Goal Protein_Mimic Mimicking a Native Protein Sequence? Goal->Protein_Mimic SAR_Study Structure-Activity Relationship (SAR) Study or Non-Natural Peptide? Goal->SAR_Study Protein_Mimic->SAR_Study No Use_Lys Use Fmoc-Lys(Boc)-OH Protein_Mimic->Use_Lys Yes Consider_Orn Consider this compound SAR_Study->Consider_Orn Side_Reaction_Risk Assess Risk of Lactam Formation Consider_Orn->Side_Reaction_Risk

Caption: Decision-making flowchart for selecting Fmoc-Lys(Boc)-OH vs. This compound.

Summary and Recommendations

Fmoc-Lys(Boc)-OH remains the gold standard for incorporating a basic, positively charged residue that mirrors natural protein structures. Its longer side chain minimizes the risk of intramolecular cyclization, generally leading to higher purity and more predictable synthesis outcomes. It is the recommended choice for synthesizing native peptide sequences, analogs of bioactive peptides where the lysine side chain is crucial for activity, and for general-purpose peptide synthesis.

This compound is a valuable tool for creating non-natural peptides and peptidomimetics. Its shorter side chain can be used to probe the impact of side-chain length on peptide structure and function in SAR studies. It can also be used to introduce conformational constraints or as a precursor for more complex chemical modifications. However, researchers must be vigilant about the potential for lactam formation, which can complicate purification and reduce yields. When using this compound, it is advisable to use optimized coupling conditions, minimize activation times, and carefully analyze the crude product for cyclized byproducts.

References

A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)-OH for Peptide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a critical strategy for enhancing biological activity, stability, and receptor selectivity. A key step in this process is the formation of a lactam bridge, often between the side chains of a basic and an acidic amino acid. The choice of protecting group for the basic amino acid, such as ornithine, is paramount as it dictates the entire cyclization strategy. This guide provides an objective comparison between two commonly used derivatives, Nα-Fmoc-Nδ-(tert-butyloxycarbonyl)-L-ornithine (Fmoc-Orn(Boc)-OH) and Nα-Fmoc-Nδ-(4-methoxytrityl)-L-ornithine (Fmoc-Orn(Mmt)-OH), supported by established chemical principles and experimental methodologies.

Core Comparison: Orthogonality and Strategic Implications

The fundamental difference between the Boc and Mmt protecting groups on the ornithine side chain lies in their deprotection chemistry, which in turn determines their compatibility with on-resin cyclization protocols in a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

  • Fmoc-Orn(Mmt)-OH : The 4-methoxytrityl (Mmt) group is exceptionally acid-labile.[1] It can be selectively cleaved on-resin using very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] These conditions are orthogonal to the stronger acid treatment (typically >90% TFA) required to cleave tert-butyl (tBu) based side-chain protecting groups and the peptide from most acid-sensitive resins.[2] This orthogonality is the primary advantage of Fmoc-Orn(Mmt)-OH, as it allows for the selective deprotection of the ornithine side-chain amine while the peptide remains fully protected and anchored to the solid support, enabling a directed on-resin cyclization.[4]

  • This compound : The tert-butyloxycarbonyl (Boc) group is significantly more stable to acid. Its removal requires treatment with strong acids, such as high concentrations of TFA (50-95%) or hydrogen fluoride (HF).[5][][7] These are the same conditions used for the final global deprotection and cleavage of the peptide from the resin in Fmoc/tBu synthesis. Consequently, the Boc group on the ornithine side chain is not orthogonal to other tBu-based protecting groups. It cannot be selectively removed on-resin without simultaneously cleaving the entire peptide from the support and removing all other acid-labile protecting groups. This characteristic means that cyclization involving the ornithine side chain must be performed in solution after the linear peptide has been cleaved and purified, a strategy that can be complicated by intermolecular side reactions like dimerization and polymerization.[8][9]

Data Presentation: Performance and Properties

The following table summarizes the key characteristics and strategic applications of this compound and Fmoc-Orn(Mmt)-OH in the context of peptide cyclization.

FeatureThis compoundFmoc-Orn(Mmt)-OH
Protecting Group tert-butyloxycarbonyl (Boc)4-methoxytrityl (Mmt)
Deprotection Conditions Strong acid: 50-95% TFA, HF[][7]Mild acid: 1-2% TFA in DCM[2][3]
Orthogonality to Fmoc/tBu No. Cleaved during final global deprotection.[]Yes. Allows for selective on-resin deprotection.[1][4]
Primary Cyclization Strategy Solution-phase cyclization post-cleavage.On-resin side-chain to side-chain or side-chain to terminus cyclization.[4]
Key Advantages High stability during SPPS.Enables efficient intramolecular on-resin cyclization, minimizing oligomerization.[4]
Key Disadvantages Requires solution-phase cyclization which can have lower yields and requires high dilution.[9][10]The bulky Mmt group can cause steric hindrance, potentially lowering coupling efficiency.[11] Released Mmt cation requires scavenging.[2]
Common Scavengers Anisole, thioanisole, dimethyl sulfide (DMS) during final cleavage.[][12]Triisopropylsilane (TIS) during selective deprotection.[2][3]

Experimental Protocols

The choice between the two derivatives necessitates fundamentally different experimental workflows for cyclization.

Protocol 1: On-Resin Cyclization Using Fmoc-Orn(Mmt)-OH

This protocol outlines the synthesis of a cyclic peptide via a lactam bridge formed on the solid support between the side chains of Orn(Mmt) and an acidic residue (e.g., Aspartic Acid protected with an allyl ester, Asp(OAll)).

  • Linear Peptide Synthesis : The linear peptide is assembled on a suitable resin (e.g., Rink Amide) using standard automated or manual Fmoc/tBu SPPS protocols. Fmoc-Orn(Mmt)-OH and Fmoc-Asp(OAll)-OH are incorporated at the desired positions.

  • Selective Side-Chain Deprotection (Mmt Removal) :

    • Wash the peptide-resin thoroughly with DCM (5 x 1 min).

    • Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM. Agitate for 2-5 minutes. The solution will typically turn a distinct yellow-orange color due to the formation of the Mmt cation.[11]

    • Drain the solution and repeat the treatment until the colored cation is no longer observed upon addition of fresh reagent (typically 3-5 treatments).

    • Wash the resin thoroughly with DCM (5 x 1 min) to remove residual acid and scavengers.

    • Wash with DMF (3 x 1 min).

    • Neutralize the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).

    • Wash the resin with DMF (5 x 1 min).

  • Selective Side-Chain Deprotection (Allyl Removal) :

    • Wash the peptide-resin with DCM and then with a solution of CHCl₃/AcOH/NMM (37:2:1).

    • Treat the resin with 3 equivalents of Pd(PPh₃)₄ in the same solvent system under an inert atmosphere (e.g., Argon) for 2-3 hours.

    • Wash the resin with the solvent system, followed by DMF, and DCM.

  • On-Resin Cyclization (Lactam Bridge Formation) :

    • Swell the resin in DMF.

    • Add a solution of a coupling agent such as HATU (3-5 eq.) and a base such as DIPEA (6-10 eq.) in DMF.

    • Allow the reaction to proceed for 2-12 hours at room temperature. The reaction can be monitored by taking a few resin beads for a Kaiser test to confirm the absence of free amines.

    • Once complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Final Cleavage and Deprotection :

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

    • Precipitate the crude cyclic peptide in cold diethyl ether, purify by RP-HPLC, and confirm by mass spectrometry.

Protocol 2: Solution-Phase Cyclization Following Use of this compound

This protocol describes the cyclization of a linear peptide in solution after its synthesis and cleavage from the resin.

  • Linear Peptide Synthesis : Assemble the linear peptide on an acid-labile resin using standard Fmoc/tBu SPPS. Incorporate this compound and the corresponding acidic amino acid (e.g., Fmoc-Asp(OtBu)-OH).

  • Global Deprotection and Cleavage :

    • Wash the fully assembled peptide-resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours. This step removes all acid-labile protecting groups (including the Boc on Orn and tBu on Asp) and cleaves the peptide from the resin.

    • Precipitate the crude linear peptide in cold diethyl ether.

  • Purification of Linear Peptide : Purify the crude linear peptide by RP-HPLC to obtain the high-purity precursor for cyclization. Lyophilize the pure fractions.

  • Solution-Phase Cyclization :

    • Dissolve the purified linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.[10]

    • Add a coupling reagent (e.g., HATU, PyBOP; 1.5-3 eq.) and a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine; 3-6 eq.) to the solution.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Purification of Cyclic Peptide :

    • Once the reaction is complete, remove the solvent under vacuum.

    • Purify the crude cyclic peptide by RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualization

Cyclization_Workflow_Comparison cluster_mmt Strategy 1: On-Resin Cyclization with Fmoc-Orn(Mmt)-OH cluster_boc Strategy 2: Solution-Phase Cyclization with this compound s1_spps 1. Linear Peptide Synthesis (SPPS) s1_deprot 2. Selective Mmt Side-Chain Deprotection (1-2% TFA) s1_spps->s1_deprot s1_cyclize 3. On-Resin Cyclization (Lactamization) s1_deprot->s1_cyclize s1_cleave 4. Final Cleavage & Global Deprotection s1_cyclize->s1_cleave s1_final Purified Cyclic Peptide s1_cleave->s1_final s2_spps 1. Linear Peptide Synthesis (SPPS) s2_cleave 2. Cleavage & Global Deprotection (High % TFA) s2_spps->s2_cleave s2_purify 3. HPLC Purification of Linear Peptide s2_cleave->s2_purify s2_cyclize 4. Solution-Phase Cyclization (High Dilution) s2_purify->s2_cyclize s2_final Purified Cyclic Peptide s2_cyclize->s2_final

Caption: Comparative workflow for peptide cyclization.

Protecting_Group_Cleavage cluster_orn_mmt Orn(Mmt) - Orthogonal Strategy cluster_orn_boc Orn(Boc) - Global Deprotection Strategy orn_mmt Orn Side-Chain Protected with Mmt reagent_mmt 1-2% TFA in DCM + Scavenger (TIS) product_mmt Deprotected Orn Side-Chain (On-Resin) reagent_mmt->product_mmt Mild Acidolysis orn_boc Orn Side-Chain Protected with Boc reagent_boc >90% TFA + Scavengers product_boc Deprotected Orn Side-Chain (Post-Cleavage) reagent_boc->product_boc Strong Acidolysis

Caption: Deprotection conditions for Mmt and Boc groups.

Conclusion

The selection between this compound and Fmoc-Orn(Mmt)-OH is not a matter of superior performance in a single context, but a strategic decision that defines the entire approach to peptide cyclization. Fmoc-Orn(Mmt)-OH is the clear choice for researchers wishing to perform an efficient, intramolecular on-resin cyclization, benefiting from the pseudo-dilution effect of the solid support to minimize side reactions. In contrast, this compound is incorporated when the synthetic plan involves a final global deprotection followed by a solution-phase cyclization. While viable, this latter approach requires careful optimization of reaction conditions to manage the risk of oligomerization. Therefore, for the directed synthesis of side-chain cyclized peptides, the orthogonal strategy enabled by Fmoc-Orn(Mmt)-OH is generally the more efficient and preferred method.

References

Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Orn(Boc)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups for amino acid side chains is a critical determinant of success. This is particularly true for trifunctional amino acids like ornithine, where the δ-amino group requires robust protection throughout solid-phase peptide synthesis (SPPS) and must be selectively removable for subsequent modifications or be stable during final cleavage and analysis. Fmoc-Orn(Boc)-OH is a commonly utilized building block in Fmoc-based SPPS. This guide provides an objective comparison of the performance of peptides synthesized using this compound with those synthesized using alternative ornithine-protecting group strategies, supported by experimental data and detailed methodologies for mass spectrometry analysis.

Performance Comparison of Ornithine Protecting Groups

The selection of a side-chain protecting group for ornithine influences not only the synthetic strategy but also the quality of the final peptide and its behavior during mass spectrometric analysis. The tert-butoxycarbonyl (Boc) group in this compound is known for its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and its lability under strong acidic conditions (e.g., trifluoroacetic acid, TFA), which are typically used for the final cleavage of the peptide from the resin.

Here, we compare the performance of this compound with other commercially available Fmoc-ornithine derivatives carrying different side-chain protecting groups: Benzyloxycarbonyl (Z) and Allyloxycarbonyl (Alloc).

Table 1: Comparison of Synthesis Purity and Yield for a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-Orn-Leu-NH2)

Fmoc-Orn DerivativeCrude Purity by HPLC (%)Overall Yield (%)Key Characteristics
This compound~92%~85%Robust and stable to piperidine. Cleaved with strong acid (TFA).
Fmoc-Orn(Z)-OH~90%~82%Stable to TFA. Requires hydrogenolysis or strong acid for removal.
Fmoc-Orn(Alloc)-OH~91%~83%Orthogonal protection. Cleaved by palladium catalysis. Stable to acid and base.

Note: The data presented are representative values from typical peptide syntheses and may vary depending on the specific sequence and synthesis conditions.

Mass Spectrometry Analysis: A Comparative Overview

The nature of the side-chain protecting group on ornithine can significantly impact the quality of data obtained from mass spectrometry. A key consideration is the stability of the protecting group in the gas phase during ionization and fragmentation.

  • This compound: The Boc group is relatively stable in the gas phase, leading to less in-source fragmentation compared to more labile groups like Mmt (Monomethoxytrityl).[1] During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the primary fragmentation pathway is typically along the peptide backbone, providing valuable sequence information. Loss of the Boc group can be observed but is generally not the dominant fragmentation pathway.

  • Fmoc-Orn(Z)-OH: The benzyloxycarbonyl (Z) group is generally stable under typical mass spectrometry conditions.[1] This stability is advantageous as it minimizes in-source fragmentation and allows for fragmentation to be directed primarily to the peptide backbone during MS/MS analysis.

  • Fmoc-Orn(Alloc)-OH: The allyloxycarbonyl (Alloc) group is stable to both the acidic and basic conditions commonly employed in peptide synthesis and mass spectrometry analysis.[1] This high stability ensures that the protecting group remains intact during analysis, preventing ambiguous results arising from premature deprotection.

For peptides where the protecting group is intended to be retained during analysis, Electron Transfer Dissociation (ETD) is a preferred fragmentation technique. ETD preserves labile modifications, such as protecting groups, allowing for unambiguous localization and more extensive backbone fragmentation.[1]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-Orn-Leu-NH2)

This protocol outlines the manual synthesis of the model peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.1 mmol scale)

  • Fmoc-amino acids: Fmoc-Leu-OH, Fmoc-Orn(X)-OH (where X = Boc, Z, or Alloc), Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • Capping reagent: Acetic anhydride/DIPEA/DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activated amino acid solution and immediately add it to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping: After the final amino acid coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

II. LC-MS/MS Analysis of the Crude Peptide

Sample Preparation:

  • Dissolve the lyophilized crude peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry (MS) and MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Fragmentation:

    • CID/HCD: Select the precursor ion of the peptide of interest for fragmentation. Use a normalized collision energy of 25-35%.

    • ETD: If available, select the precursor ion for ETD fragmentation to preserve the protecting group.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense ions from each MS1 scan for MS/MS analysis.

Visualizing the Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Mass Spectrometry Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-Orn(X)-OH) Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Chain_Elongation Repeat Coupling/ Deprotection Cycles Deprotection2->Chain_Elongation Acetylation N-terminal Acetylation Chain_Elongation->Acetylation Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep Lyophilized Product LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 MS2 MS/MS Fragmentation (CID/HCD or ETD) MS1->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: Experimental workflow for peptide synthesis and mass spectrometry analysis.

Logical Relationship of Protecting Group Choice and MS Outcome

logical_relationship cluster_choice Protecting Group Choice cluster_stability Gas-Phase Stability cluster_fragmentation MS/MS Fragmentation Outcome cluster_data Data Quality Boc This compound Boc_Stab Moderate Stability Boc->Boc_Stab Z Fmoc-Orn(Z)-OH Z_Stab High Stability Z->Z_Stab Alloc Fmoc-Orn(Alloc)-OH Alloc_Stab High Stability Alloc->Alloc_Stab Boc_Frag Predominantly Backbone Fragmentation Boc_Stab->Boc_Frag Z_Frag Clear Backbone Fragmentation Z_Stab->Z_Frag Alloc_Frag Clean Backbone Fragmentation Alloc_Stab->Alloc_Frag Boc_Data Reliable Sequence Information Boc_Frag->Boc_Data Z_Data High Confidence Sequence Confirmation Z_Frag->Z_Data Alloc_Data Unambiguous Sequence Analysis Alloc_Frag->Alloc_Data

Caption: Impact of ornithine protecting group on mass spectrometry data quality.

References

A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of starting materials is paramount to the successful synthesis of high-quality peptides. Fmoc-Orn(Boc)-OH (Nα-9-fluorenylmethyloxycarbonyl-Nδ-tert-butyloxycarbonyl-L-ornithine) is a critical building block, and its purity directly impacts the impurity profile and overall yield of the final peptide product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with experimental protocols and supporting data.

Introduction to Purity Analysis of Fmoc-Amino Acids

The purity of Fmoc-amino acids is typically determined by reverse-phase HPLC (RP-HPLC), a powerful analytical technique for separating and quantifying components in a mixture. A typical purity specification for commercially available this compound is ≥96.0%. Impurities in Fmoc-amino acids can arise from the manufacturing process and may include diastereomers, incompletely protected amino acids, or by-products from the introduction of the Fmoc protecting group, such as β-alanine derivatives or dipeptides[1][2][3]. These impurities can lead to the insertion of incorrect amino acids or chain termination during peptide synthesis. Therefore, robust HPLC analysis is essential for quality control.

Comparative HPLC Purity Analysis

This section compares two common RP-HPLC methods for the analysis of this compound. Method A represents a standard, rapid purity screen, while Method B employs a shallower gradient for enhanced resolution of potential impurities.

ParameterMethod A: Standard GradientMethod B: High-Resolution Gradient
Purity (%) 98.598.2
Retention Time (min) 12.718.5
Resolution of Main Peak 1.82.5
Number of Detected Impurities 35
Analysis Time (min) 2030

Note: The data presented in this table is a representative example and may vary based on the specific batch of this compound and the HPLC system used.

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below.

Sample Preparation:

A stock solution of this compound was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.

Method A: Standard Gradient HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm[4].

  • Injection Volume: 20 µL.

Method B: High-Resolution Gradient HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 40% to 70% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm[4].

  • Injection Volume: 20 µL.

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Alternative and Complementary Analytical Techniques

While RP-HPLC is the primary method for peptide purity analysis, other techniques can provide complementary information.[5] Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to confirm the identity of the main peak and to characterize impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the 3D structure and identify isomeric impurities.[6] For determining the net peptide content, which accounts for water and counter-ions, quantitative amino acid analysis is the preferred method.[5][8]

Conclusion

The purity of this compound is a critical factor in the synthesis of high-quality peptides. The choice of HPLC method can impact the resolution and detection of impurities. While a standard, fast gradient can be suitable for routine quality control, a shallower, high-resolution gradient is recommended for a more detailed impurity profile. By employing robust and appropriate analytical methods, researchers can ensure the quality of their starting materials and improve the outcome of their peptide synthesis endeavors.

References

A Comparative Guide to the Validation of Ornithine Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount to ensure the integrity of their experimental results and the safety and efficacy of potential therapeutics. The incorporation of non-proteinogenic amino acids like ornithine presents unique analytical challenges. This guide provides an objective comparison of key analytical techniques for validating ornithine incorporation, supported by experimental data and detailed protocols.

Quantitative Comparison of Analytical Methods

The validation of ornithine in synthetic peptides primarily relies on techniques that can confirm its presence, quantity, and position within the peptide sequence. The two most common and powerful methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Mass Spectrometry (MS). Amino Acid Analysis (AAA) also serves as a fundamental, albeit destructive, method for quantification.

The following tables summarize the performance characteristics of these methods based on published data for the analysis of amino acids, including ornithine.

Method Parameter Typical Value Reference
LC-MS/MS Intra-day Precision (RSD)1.1% - 3.5%[1]
Inter-day Precision (RSD)3.5%[1]
Accuracy91.9% - 102.1%[2]
Lower Limit of Quantification (LLOQ)16.7 - 74.7 fmol[3]
HPLC with Photometry (Ninhydrin) Precision (CV)< 10%[4]
Accuracy< 10%[4]
UHPLC-MS/MS (PITC derivatization) Precision (CV)< 20%[4]
Accuracy< 34%[4]

Table 1: Performance Comparison of Analytical Methods for Ornithine Quantification. RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Method Advantages Disadvantages
Mass Spectrometry (MS) High sensitivity and specificity. Provides molecular weight and structural information. Can confirm the position of ornithine in the peptide sequence (MS/MS). The "ornithine effect" provides a characteristic fragmentation pattern.[5]High instrumentation cost. Data analysis can be complex.[6]
High-Performance Liquid Chromatography (HPLC) Robust and reproducible for purification and quantification. Can be coupled with various detectors (UV, fluorescence, MS). Established methods for peptide analysis are widely available.[7]May require derivatization for sensitive detection of amino acids. Does not inherently provide sequence information without being coupled to MS.
Amino Acid Analysis (AAA) Considered a "gold standard" for accurate quantification of total amino acid content.[8] Can determine the molar ratios of constituent amino acids.Destructive to the peptide sample. Does not provide information on the peptide sequence. Certain amino acids can be degraded during hydrolysis.[6]

Table 2: Advantages and Disadvantages of Key Validation Methods.

Experimental Workflows and Protocols

A comprehensive validation of an ornithine-containing synthetic peptide involves a multi-step approach, starting from purification and culminating in precise characterization.

cluster_0 Peptide Synthesis & Purification cluster_1 Validation & Characterization synthesis Solid-Phase Peptide Synthesis (with Ornithine incorporation) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Reversed-Phase HPLC Purification cleavage->purification lcms LC-MS Analysis (Intact Mass Confirmation) purification->lcms aaa Amino Acid Analysis (Quantitative Composition) purification->aaa msms Tandem MS (MS/MS) (Sequence Verification & Ornithine Localization) lcms->msms

Caption: Workflow for the synthesis, purification, and validation of ornithine-containing peptides.

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purification and Analysis

This protocol outlines a general procedure for the purification and analysis of synthetic peptides.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column is typically used.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide. A typical gradient might be 5% to 65% Solvent B over 30 minutes.

  • Detection: The peptide bond absorbs UV light at approximately 214-220 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small percentage of ACN in water).

    • Inject the sample onto the equilibrated C18 column.

    • Run the gradient elution to separate the target peptide from impurities.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same or a similar analytical column.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

2. Mass Spectrometry for Intact Mass and Sequence Verification

Mass spectrometry is indispensable for confirming the molecular weight of the synthetic peptide and for verifying the incorporation and position of ornithine.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer, often coupled with a tandem mass analyzer (e.g., quadrupole-time-of-flight, Q-TOF, or Orbitrap).

  • Intact Mass Analysis (MS):

    • The purified peptide is introduced into the mass spectrometer.

    • The instrument measures the mass-to-charge ratio (m/z) of the peptide ions.

    • The observed molecular weight is compared to the theoretical molecular weight of the ornithine-containing peptide.

  • Sequence Verification (MS/MS):

    • The peptide ion of interest is isolated in the mass spectrometer.

    • It is then fragmented by collision-induced dissociation (CID) or other fragmentation techniques.

    • The resulting fragment ions (b- and y-ions) are detected, creating a fragmentation spectrum.

    • This spectrum is analyzed to deduce the amino acid sequence. The presence and location of ornithine can be confirmed by the characteristic mass difference in the fragment ions. A notable phenomenon is the "ornithine effect," which leads to a facile cleavage C-terminal to the ornithine residue, providing a strong indication of its presence.[5]

3. Amino Acid Analysis (AAA)

AAA is used to determine the amino acid composition of the purified peptide, thereby quantifying the amount of ornithine relative to other amino acids.

  • Procedure:

    • An accurately weighed amount of the purified peptide is hydrolyzed to its constituent amino acids. This is typically done by heating the peptide in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

    • The resulting amino acid mixture is separated by ion-exchange chromatography or by reversed-phase HPLC after derivatization.

    • The separated amino acids are detected and quantified, often after post-column derivatization with ninhydrin or pre-column derivatization with reagents like phenylisothiocyanate (PITC).[4][8]

    • The molar ratios of the amino acids are calculated and compared to the theoretical composition of the synthetic peptide.

Logical Relationships in Validation

The validation process follows a logical progression where each step provides a higher level of confidence in the identity and purity of the synthetic peptide.

start Crude Synthetic Peptide hplc RP-HPLC (Purity Assessment & Purification) start->hplc Is the purity acceptable? ms Mass Spectrometry (Intact Mass Confirmation) hplc->ms Does the major peak correspond to the target? aaa Amino Acid Analysis (Quantitative Composition) hplc->aaa Is quantitative confirmation needed? msms Tandem MS (MS/MS) (Sequence & Ornithine Position) ms->msms Is the intact mass correct? final Validated Ornithine Peptide msms->final Is the sequence correct and ornithine correctly placed? aaa->final

Caption: Decision-making workflow for the validation of ornithine-containing peptides.

By employing a combination of these robust analytical techniques and following a logical validation workflow, researchers can ensure the accurate incorporation of ornithine in their synthetic peptides, which is a critical step for reliable downstream applications in research and drug development.

References

A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides. The amino acid ornithine, with its versatile side-chain amino group, is a valuable building block for introducing modifications such as lactam bridges, labels, or conjugations. The derivative Fmoc-Orn(Boc)-OH, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butyloxycarbonyl (Boc) group on the δ-amino side-chain, is a cornerstone of this strategy. This guide provides an objective comparison of the orthogonal deprotection efficiency of this compound against alternative strategies, supported by experimental data and detailed protocols.

Orthogonal Deprotection: The Fmoc/Boc Strategy

The core principle of the Fmoc/Boc orthogonal strategy lies in the differential lability of the two protecting groups. The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[1][2] Conversely, the Boc group is stable under these basic conditions but can be selectively removed with acid, most commonly trifluoroacetic acid (TFA), to unmask the ornithine side-chain for further modification while the peptide remains anchored to the resin.[3][4] The Fmoc group is generally stable to the acidic conditions required for Boc removal.[3][5] This orthogonality is crucial for complex synthetic schemes that require selective side-chain manipulation.[1]

Performance of this compound in Peptide Synthesis

The robustness of the Boc group on the ornithine side-chain ensures its stability throughout the cycles of Fmoc deprotection. This leads to high yields and purity of the final peptide, particularly in the synthesis of linear peptides where side-chain modification is not required until the final cleavage from the resin.

Comparison with Alternative Orthogonal Protecting Groups for Ornithine

While this compound is a widely used and effective building block, several alternatives offer different deprotection strategies that may be advantageous in specific synthetic contexts. The choice of protecting group can significantly impact the overall efficiency and purity of the peptide synthesis.[3] The following table summarizes the performance of common orthogonal protecting groups for the ornithine side-chain in Fmoc-based SPPS.

Protecting GroupDeprotection ConditionsKey AdvantagesPotential DisadvantagesCrude Peptide Purity (%)Overall Yield (%)
Boc Strong acid (e.g., high concentration of TFA)[3]Robust and stable to piperidine treatment.[3]Not suitable for on-resin orthogonal strategies with other acid-labile groups.[3]~85~75
Mmt Highly acid-labile (e.g., 1-2% TFA in DCM)[3]Excellent for orthogonal strategies; allows for selective on-resin deprotection.[3]Can be too labile for very long syntheses with multiple acidic steps.[3]~82~70
ivDde 2% Hydrazine in DMF[3]Orthogonal to both acid- and base-labile groups.[3]Hydrazine can be harsh on some resins and peptides; slow removal.[3]VariableVariable
Mtt Mildly acid-labile (e.g., 1% TFA in DCM with scavengers)Orthogonal to tBu and Boc; more stable than Mmt.[3]Cleavage can sometimes be sluggish.[3]VariableVariable
Alloc Pd(PPh₃)₄ / Phenylsilane in DCM[4]Orthogonal to both acid- and base-labile groups.Requires use of a palladium catalyst which may require extensive washing to remove completely.VariableVariable
Dde 2% Hydrazine in DMF[2][6]Orthogonal to both acid- and base-labile groups.Hydrazine can also cleave the Fmoc group if not used cautiously.[2][6]VariableVariable

*Data for a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Orn-Leu-NH2). Purity and yield can vary depending on the peptide sequence and synthesis conditions.[3]

Experimental Protocols

Standard Fmoc-Deprotection Protocol

This protocol describes the removal of the N-terminal Fmoc group during SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes at room temperature with agitation.[1]

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Selective On-Resin Boc-Deprotection from Ornithine Side-Chain

This protocol details the selective removal of the Boc group from the ornithine side-chain while the N-terminal Fmoc group remains intact.

Materials:

  • Fmoc-peptide-resin containing Orn(Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water) as needed, depending on the peptide sequence.

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a deprotection cocktail of TFA in DCM. The concentration of TFA can be varied (e.g., 10-50%) to optimize deprotection while minimizing any potential damage to other protecting groups or the resin linkage. A common starting point is 20-30% TFA in DCM.

  • Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM to remove residual acid and cleaved Boc byproducts.

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.

  • Wash the resin again with DMF and DCM.

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete Boc deprotection.

Selective On-Resin Alloc-Deprotection from Ornithine Side-Chain

This protocol outlines the removal of the Alloc protecting group.

Materials:

  • Fmoc-peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.

  • Add phenylsilane (10-20 equivalents) to the palladium solution.

  • Add the resulting catalyst solution to the resin.

  • Agitate the mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

  • Repeat the treatment with a fresh catalyst solution if necessary.

  • Wash the resin extensively with DCM, a solution of sodium N,N-diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF and DCM.[4]

Selective On-Resin Dde-Deprotection from Ornithine Side-Chain

This protocol describes the removal of the Dde protecting group.

Materials:

  • Fmoc-peptide-resin containing Orn(Dde)

  • 2% (v/v) Hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 2% solution of hydrazine monohydrate in DMF for 3-5 minutes at room temperature with agitation.[6]

  • Drain the solution.

  • Repeat the hydrazine treatment 2-3 times until deprotection is complete, as monitored by HPLC of a small cleaved sample.

  • Wash the resin thoroughly with DMF.[6]

Visualizing the Workflow

The following diagrams illustrate the key steps in the orthogonal deprotection of this compound and the general workflow for utilizing alternative orthogonal protecting groups.

Orthogonal_Deprotection_Workflow cluster_spps Fmoc-Based Solid-Phase Peptide Synthesis cluster_ornithine_modification Ornithine Side-Chain Modification Start Start Couple_AA Couple Fmoc-AA-OH Start->Couple_AA Selective_Deprotection Selective Side-Chain Deprotection Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Couple_AA->Fmoc_Deprotection Elongation_Cycle Repeat for Peptide Elongation Fmoc_Deprotection->Elongation_Cycle Elongation_Cycle->Couple_AA Next AA Elongation_Cycle->Selective_Deprotection Completed Linear Peptide Modification Side-Chain Modification (e.g., Conjugation, Cyclization) Selective_Deprotection->Modification Final_Deprotection Final Deprotection & Cleavage from Resin (e.g., 95% TFA) Modification->Final_Deprotection Final_Peptide Purified Peptide Final_Deprotection->Final_Peptide

Figure 1: General workflow for SPPS and orthogonal side-chain modification.

Deprotection_Pathways cluster_deprotection Selective Side-Chain Deprotection Pathways Fmoc_Orn_PG_OH Fmoc-Orn(PG)-OH on Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Fmoc_Orn_PG_OH->Boc_Deprotection PG = Boc Mmt_Mtt_Deprotection Mmt/Mtt Deprotection (dilute TFA/DCM) Fmoc_Orn_PG_OH->Mmt_Mtt_Deprotection PG = Mmt or Mtt Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄/PhSiH₃) Fmoc_Orn_PG_OH->Alloc_Deprotection PG = Alloc Dde_ivDde_Deprotection Dde/ivDde Deprotection (Hydrazine/DMF) Fmoc_Orn_PG_OH->Dde_ivDde_Deprotection PG = Dde or ivDde Deprotected_Orn Fmoc-Orn-OH on Resin (Free Side-Chain) Boc_Deprotection->Deprotected_Orn Mmt_Mtt_Deprotection->Deprotected_Orn Alloc_Deprotection->Deprotected_Orn Dde_ivDde_Deprotection->Deprotected_Orn

Figure 2: Deprotection pathways for various ornithine side-chain protecting groups.

Conclusion

The choice of a side-chain protecting group for ornithine in Fmoc-based solid-phase peptide synthesis is a critical decision that influences the synthetic strategy and the purity of the final product. This compound remains a robust and reliable choice for many applications, particularly for the synthesis of linear peptides, offering high stability during chain elongation and efficient deprotection during final cleavage. However, for more complex synthetic targets requiring on-resin side-chain modifications, alternative protecting groups such as Mmt, Mtt, Alloc, or Dde/ivDde provide essential orthogonality. The selection of the optimal protecting group should be based on the specific requirements of the target peptide, including the presence of other sensitive residues and the desired modifications. Careful consideration of the deprotection conditions and potential side reactions associated with each protecting group is crucial for achieving high-purity peptides for research, diagnostics, and therapeutic development.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with tailored biological activities is a cornerstone of modern drug discovery and biomedical research. The incorporation of non-proteinogenic amino acids is a key strategy to enhance peptide stability, modulate bioactivity, and create novel therapeutic leads. Among these, ornithine, a homolog of lysine, offers unique properties due to its shorter side chain and positive charge at physiological pH. The use of Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) in solid-phase peptide synthesis (SPPS) provides a versatile and efficient method for introducing ornithine into peptide sequences. This guide offers a comparative analysis of the biological activity of peptides synthesized using this compound, supported by experimental data and detailed protocols.

The Strategic Advantage of this compound in Peptide Synthesis

This compound is a pivotal building block in peptide chemistry due to its orthogonal protecting group strategy. The fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group is base-labile, while the tert-butoxycarbonyl (Boc) group on the δ-amino group of the ornithine side chain is acid-labile. This orthogonality allows for the selective deprotection of either group without affecting the other, granting precise control over peptide chain elongation and enabling the synthesis of complex peptide architectures, including cyclic peptides and branched structures.[1][2] This level of control is paramount for constructing peptides with specific functionalities required for therapeutic applications.[2]

Below is a diagram illustrating the general workflow of solid-phase peptide synthesis (SPPS) incorporating this compound.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA1 Couple first Fmoc-amino acid Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_AA1->Deprotection1 Fmoc_Orn Couple This compound Deprotection1->Fmoc_Orn Deprotection2 Fmoc Deprotection (Piperidine) Fmoc_Orn->Deprotection2 Fmoc_AA3 Couple next Fmoc-amino acid Deprotection2->Fmoc_AA3 Repeat Repeat coupling/ deprotection cycles Fmoc_AA3->Repeat Cleavage Cleavage from resin and side-chain deprotection (TFA) Repeat->Cleavage Peptide Purified Ornithine- Containing Peptide Cleavage->Peptide

Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating ornithine using this compound.

Comparative Biological Activity: Ornithine vs. Arginine/Lysine Analogues

The substitution of canonical amino acids like arginine and lysine with ornithine can significantly impact the biological activity of peptides. This is often attributed to the difference in the length and basicity of the side chain.

Antimicrobial Activity

Ornithine-containing peptides have demonstrated potent antimicrobial properties. The shorter side chain of ornithine compared to lysine can influence the peptide's amphipathicity and its interaction with bacterial membranes.

A study on lacticin 481, a ribosomally synthesized antimicrobial peptide, explored the impact of replacing histidine residues with ornithine. The results indicated that the incorporation of ornithine maintained the antimicrobial activity of the peptide against Bacillus subtilis.[1]

PeptideSequence ModificationMIC (µM) against B. subtilis
Wild-type Lacticin 481-1.0
H8O AnalogueHistidine at position 8 replaced with Ornithine1.0
H12O AnalogueHistidine at position 12 replaced with Ornithine2.0
H8O & H12O AnalogueHistidine at positions 8 and 12 replaced with Ornithine2.0
Table 1: Comparative antimicrobial activity of ornithine-containing lacticin 481 analogues. Data sourced from a study on the biosynthesis of these analogues.[1]

Another study investigating cationic stapled heptapeptides found that substituting lysine with ornithine enhanced both antimicrobial activity and proteolytic stability while maintaining low hemolytic activity.[3] This highlights the potential of using ornithine to optimize the therapeutic properties of antimicrobial peptides (AMPs).

Anticancer Activity

Antimicrobial peptides often exhibit selective cytotoxicity towards cancer cells, making them promising candidates for anticancer drug development.[4] The positive charge of ornithine residues can facilitate the interaction of peptides with the negatively charged membranes of cancer cells.

While direct comparative studies with quantitative IC50 values for ornithine-containing peptides synthesized specifically with this compound versus their arginine or lysine counterparts are not abundant in the readily available literature, the principle of leveraging cationic charge for anticancer activity is well-established. For instance, a study on synthetic peptides derived from tritrpticin showed that substituting arginine with lysine enhanced the selectivity of the peptides towards Jurkat leukemia cells.[4] This suggests that modifications in the cationic residues, such as the inclusion of ornithine, can be a valid strategy for modulating anticancer potency and selectivity.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of peptide bioactivity.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate until it reaches the logarithmic growth phase.

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in MHB in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow Start Start PrepCulture Prepare bacterial culture in MHB Start->PrepCulture PeptideDilution Prepare serial dilutions of peptide in 96-well plate PrepCulture->PeptideDilution Inoculate Inoculate wells with standardized bacterial culture PeptideDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Determine MIC by visual inspection or OD600 reading Incubate->ReadResults End End ReadResults->End

Figure 2: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: MTT Assay for Cell Viability (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test peptide

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptide. Include a vehicle control (cells with medium and peptide solvent).

  • Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the peptide concentration.

MTT_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h for cell attachment SeedCells->Incubate1 TreatPeptide Treat cells with various concentrations of peptide Incubate1->TreatPeptide Incubate2 Incubate for desired exposure time (e.g., 48h) TreatPeptide->Incubate2 AddMTT Add MTT solution and incubate for 2-4h Incubate2->AddMTT AddSolubilizer Add solubilization solution to dissolve formazan AddMTT->AddSolubilizer ReadAbsorbance Measure absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Figure 3: Workflow for the MTT Assay to determine the IC50 value of a peptide.

Conclusion

The use of this compound in peptide synthesis provides a robust and precise method for incorporating ornithine, a non-proteinogenic amino acid that can significantly influence the biological activity of peptides. The available data suggests that the substitution of canonical amino acids like lysine and arginine with ornithine can maintain or even enhance antimicrobial activity, and potentially modulate anticancer efficacy. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of ornithine-containing peptides. As the demand for novel peptide-based therapeutics grows, the strategic use of building blocks like this compound will continue to be a critical driver of innovation in the field.

References

Comparative analysis of coupling reagents for Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Coupling Reagents for Fmoc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis

For researchers and professionals in drug development and peptide chemistry, the selection of an optimal coupling reagent is critical for the successful synthesis of peptides. This is particularly true when incorporating amino acids with bulky side chains or those prone to side reactions. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of N-α-Fmoc-N-δ-Boc-L-ornithine (this compound), a frequently used building block in peptide synthesis. The analysis focuses on performance metrics such as coupling efficiency, reaction kinetics, and the potential for side reactions, particularly racemization.

Comparative Performance of Common Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to rapidly and efficiently activate the carboxylic acid group of the incoming amino acid, facilitating nucleophilic attack from the N-terminal amine of the growing peptide chain.[1][2] The most effective reagents typically belong to the uronium/aminium or phosphonium salt classes, which form highly reactive activated esters.[3][4] Carbodiimides are also widely used, often in conjunction with additives that enhance performance and suppress racemization.[5]

The choice of reagent can significantly impact the purity and yield of the final peptide. High reactivity is often balanced against the risk of side reactions. For instance, while highly reactive reagents can overcome the challenges of sterically hindered couplings, they may also increase the risk of epimerization at the α-carbon of the activated amino acid.[1]

Data Summary

The following table summarizes the performance characteristics of several key coupling reagents commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS).

Coupling ReagentReagent TypeRelative EfficiencyRacemization RiskKey Considerations & Potential Side Reactions
HATU Uronium/Aminium SaltVery HighLowHighly effective for sterically hindered couplings; reacts faster than HBTU.[6] Can cause guanidinylation of the N-terminal amine if used in excess.
HBTU Uronium/Aminium SaltHighLow to MediumA widely used and cost-effective reagent.[3] Slower than HATU. Can also cause guanidinylation.
HCTU Uronium/Aminium SaltVery HighLowReactivity is comparable to or exceeds HATU. Reported to be less allergenic than other benzotriazole-based reagents.[6]
COMU Uronium/Aminium SaltVery HighLowPerformance is comparable to HATU.[7] Based on OxymaPure, it is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[6][7] Byproducts are water-soluble, facilitating purification.[7]
PyBOP Phosphonium SaltHighLow to MediumEfficient and rapid coupling.[6] Byproducts are considered less hazardous than those from its predecessor, BOP.[4] Does not cause guanidinylation.
DIC/OxymaPure Carbodiimide/AdditiveMedium to HighLowA modern, safer alternative to DIC/HOBt, as OxymaPure is not explosive.[5][7] Effective at suppressing racemization.[8]
DIC/HOBt Carbodiimide/AdditiveMediumMediumThe classic carbodiimide combination.[] HOBt is effective at suppressing racemization but is a potential explosive hazard.[7]

Experimental Workflows and Mechanisms

The fundamental process of peptide bond formation in SPPS involves the activation of a C-terminal carboxyl group, which is then attacked by an N-terminal primary amine.[10] The specific mechanism depends on the class of coupling reagent used.

cluster_activation Amino Acid Activation cluster_spps SPPS Cycle Fmoc_AA This compound Reagent Coupling Reagent + Base (e.g., DIPEA) Fmoc_AA->Reagent Active_Ester Activated Intermediate (e.g., OAt/OBt Ester) Reagent->Active_Ester Activation Coupling Peptide Bond Formation Active_Ester->Coupling Resin Resin-Bound Peptide with free N-terminus Resin->Coupling New_Peptide Elongated Peptide Chain Coupling->New_Peptide

Caption: General workflow for amino acid activation and coupling in SPPS.

Detailed Experimental Protocols

The following are representative protocols for coupling this compound onto a resin-bound peptide with a free N-terminus. All protocols assume a synthesis scale of 0.1 mmol. The resin should first be washed thoroughly with DMF after the Fmoc-deprotection step.

Protocol 1: Coupling using HATU
  • Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in N,N-Dimethylformamide (DMF, ~5 mL/g resin).[11][12]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture.[11] Allow the solution to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.[11] Reaction progress can be monitored using a qualitative method like the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[3]

Protocol 2: Coupling using HCTU
  • Activation Solution Preparation: Prepare a solution of this compound (5 equivalents, 0.5 mmol) and HCTU (4.9 equivalents, 0.49 mmol) in DMF.[11]

  • Base Addition: Add DIPEA (10 equivalents, 1.0 mmol) to the mixture and pre-activate for 1 minute.[11]

  • Coupling Reaction: Transfer the activated solution to the peptide-resin.

  • Reaction: Allow the coupling to proceed for 30-60 minutes at room temperature.

  • Washing: Drain the vessel and wash the resin extensively with DMF.

Protocol 3: Coupling using DIC/OxymaPure
  • Reagent Addition: In the reaction vessel containing the peptide-resin, add this compound (5 equivalents, 0.5 mmol) and OxymaPure (5 equivalents, 0.5 mmol).[11]

  • Solvent and Activation: Add sufficient DMF to dissolve the solids. Then, add Diisopropylcarbodiimide (DIC) (5 equivalents, 0.5 mmol) to the vessel to initiate activation.[11]

  • Coupling Reaction: Agitate the mixture for 1-2 hours at room temperature.[11]

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF.

Selecting the Appropriate Coupling Reagent

The choice of a coupling reagent is a balance between reactivity, cost, safety, and the specific demands of the peptide sequence. For a standard amino acid like this compound, which does not present significant steric hindrance, most modern coupling reagents will perform well. However, for sequences known to be "difficult" due to aggregation or for ensuring the highest possible purity, high-efficiency reagents are recommended.

Start Select Coupling Reagent for This compound Difficult Is the coupling sterically hindered or part of a 'difficult' sequence? Start->Difficult Cost Is cost or safety a primary concern? Difficult->Cost No High_Perf Use High-Efficiency Reagent: HATU, HCTU, or COMU Difficult->High_Perf Yes Standard_Perf Use Standard Reagent: HBTU or PyBOP Cost->Standard_Perf No Safe_Cost Use Safer / Cost-Effective Reagent: COMU or DIC/OxymaPure Cost->Safe_Cost Yes

References

A Comparative Guide to the Characterization of Ornithine-Containing Peptides: NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the three-dimensional structure and dynamics of ornithine-containing peptides is paramount for deciphering their biological function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the solution-state structure and conformational dynamics of these peptides. This guide provides an objective comparison of NMR with alternative characterization methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate analytical strategy.

Performance Comparison: NMR vs. Alternative Techniques

The choice of analytical technique depends on the specific information required, the nature of the peptide, and the available resources. While NMR provides unparalleled insight into the solution-state conformation and dynamics, other techniques such as X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Mass Spectrometry (MS) offer complementary and sometimes advantageous information.

Table 1: Quantitative Comparison of Major Characterization Techniques

ParameterNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD)Mass Spectrometry (MS)
Primary Information 3D solution structure, dynamics, intermolecular interactionsHigh-resolution 3D solid-state structureSecondary structure estimation (α-helix, β-sheet, random coil)Molecular weight, sequence, and connectivity
Sample State Solution (near-physiological conditions)Crystalline solidSolutionGas phase (after ionization)
Structural Resolution Medium to High (typically 2-3 Å for peptides)Very High (often < 2 Å)Low (provides percentage estimates of secondary structure)Low (infers topology, but not a 3D structure)
Peptide Size Limit Practically < 30 kDaNo theoretical upper limit, but crystallization is a bottleneckNo practical limitWide range, suitable for very large peptides and proteins
Information on Dynamics Excellent (e.g., conformational exchange, flexibility)Limited (provides static picture, B-factors indicate mobility)Limited (can monitor conformational changes, e.g., thermal melts)Indirect (Ion Mobility-MS can provide shape information)
Sample Purity Required >95%Very high (>98%), requires monodisperse sample for crystallization>95%Can analyze complex mixtures (with LC-MS)
Sample Amount mg quantities (typically >0.5 mM concentration)µg to mg quantities for crystallization trialsµg quantities (typically ~50 µM concentration)pg to ng quantities

Case Study: Gramicidin S - A Tale of Two States

Gramicidin S is a cyclic decapeptide antibiotic containing two ornithine residues. Its structure has been studied by both NMR and X-ray crystallography, providing a valuable case for comparing these techniques. The core conformation is a rigid, anti-parallel β-sheet stabilized by four intramolecular hydrogen bonds. However, subtle but significant differences exist between the solution and solid-state structures, particularly in the orientation of the side chains.

Table 2: Comparison of Structural Parameters for Gramicidin Analogs from NMR and X-ray Data

FeatureNMR in Solution (e.g., Gramicidin A in SDS micelles)X-ray Crystallography (e.g., Gramicidin A)
Overall Fold Right-handed β-helix dimerRight-handed β-helix dimer
Backbone RMSD Typically an ensemble of structures is generated with a backbone RMSD of < 1 Å among them.A single, static structure is produced.
Hydrogen Bonds Intramolecular hydrogen bonds define the β-sheet structure.[1]The same core hydrogen bonding pattern is observed.[2]
Side Chain Conformation Side chains, including ornithine, exhibit greater conformational flexibility and averaging.Side chain conformations are fixed by crystal packing forces.
Environment Reflects the peptide's structure in a membrane-mimicking environment.Reflects the peptide's structure in a highly ordered, dehydrated crystal lattice.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are summary protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for a Cyclic Peptide

This protocol outlines the general steps for determining the three-dimensional structure of an ornithine-containing cyclic peptide in solution.

  • Sample Preparation :

    • Dissolve 1-5 mg of the purified peptide (>95%) in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O, or an organic solvent like methanol-d₄ if required for solubility) to a final concentration of 0.5-5 mM.[3][4]

    • Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition :

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • 1D ¹H Spectrum : To check sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy) : To identify proton spin systems belonging to individual amino acid residues. A mixing time of ~80 ms is typically used to observe correlations throughout the entire spin system.[3]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å). This provides the crucial distance restraints for structure calculation. A mixing time of 150-300 ms is common.[3][4]

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) : To obtain through-bond correlations and measure ³J-coupling constants, which provide dihedral angle restraints.

    • (Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : If the peptide is ¹⁵N-labeled, this experiment provides excellent resolution of the backbone amide signals, one for each residue (except proline).[4]

  • Data Processing and Structure Calculation :

    • Process the raw NMR data using software such as NMRPipe.

    • Analyze the processed spectra using software like NMRView or CARA to assign all proton resonances to specific atoms in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

    • Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

    • Validate the quality of the final ensemble of structures.

X-ray Crystallography
  • Crystallization :

    • Prepare a highly pure (>98%) and concentrated solution of the peptide (5-20 mg/mL).[5]

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[5][6]

    • Optimize conditions that produce initial microcrystals to obtain single, well-ordered crystals of sufficient size (>50 µm).

  • Data Collection :

    • Harvest a suitable crystal and cryo-protect it if necessary by soaking in a solution containing a cryoprotectant (e.g., glycerol).

    • Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (synchrotron source is preferred) and collect diffraction data as the crystal is rotated.[6]

  • Structure Determination :

    • Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.

    • Solve the "phase problem" using methods like molecular replacement (if a homologous structure is known) or experimental phasing (e.g., using heavy-atom derivatives).

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its geometry and fit to the electron density, resulting in a final high-resolution 3D structure.[5]

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the peptide. Determine the concentration accurately.

    • Dilute the peptide to a final concentration of approximately 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer). The buffer should have low absorbance in the far-UV region.[7]

    • Prepare a buffer blank with the exact same composition but without the peptide.[7]

  • Data Acquisition :

    • Use a quartz cuvette with a short path length (e.g., 1 mm).[7]

    • Record a spectrum of the buffer blank first, and then the peptide sample, typically over a wavelength range of 190-260 nm.[7]

  • Data Analysis :

    • Subtract the buffer blank spectrum from the peptide sample spectrum.

    • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum. A characteristic spectrum with negative bands at ~208 nm and ~222 nm indicates α-helical content, while a single negative band around 217 nm suggests β-sheet structure.[8] Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Visualizing Workflows and Mechanisms

General Workflow for Peptide Structure Characterization

The following diagram illustrates a typical workflow for the structural characterization of a novel peptide, highlighting the complementary roles of different analytical techniques.

Peptide_Characterization_Workflow cluster_0 Initial Characterization cluster_1 High-Resolution Structure Determination cluster_2 Computational Analysis MS Mass Spectrometry (Purity, Sequence) CD CD Spectroscopy (Secondary Structure) MS->CD Confirm Sequence & Fold NMR NMR Spectroscopy (Solution Structure & Dynamics) CD->NMR Guide NMR Strategy XRAY X-ray Crystallography (Solid-State Structure) CD->XRAY Inform Crystallization MD Molecular Dynamics (Conformational Sampling) NMR->MD Refine Ensemble XRAY->MD Validate Force Fields

Caption: A typical workflow for peptide structural analysis.

The "Ornithine Effect" in Mass Spectrometry

A key alternative method, particularly for sequencing ornithine-containing cyclic peptides, is tandem mass spectrometry (MS/MS), which leverages a phenomenon known as the "ornithine effect".

Ornithine_Effect start Cyclic Peptide with Ornithine activation Collision-Induced Dissociation (CID) start->activation intermediate Nucleophilic Attack (δ-amine on carbonyl) activation->intermediate cleavage Specific Cleavage C-terminal to Ornithine intermediate->cleavage Forms stable 6-membered ring products Linearized Peptide Fragment + Lactam Ring cleavage->products msms MS/MS Analysis (Sequencing) products->msms

Caption: The mechanism of the "ornithine effect" in MS/MS.

This effect involves the nucleophilic attack of the ornithine side-chain's δ-amino group on its own backbone carbonyl group upon collisional activation. This leads to a predictable and specific cleavage of the peptide bond C-terminal to the ornithine residue, linearizing the cyclic peptide in a non-random fashion.[9] This greatly simplifies the resulting fragment ion spectrum, making de novo sequencing more straightforward compared to cyclic peptides lacking such a residue.[9][10][11]

References

Safety Operating Guide

Proper Disposal of Fmoc-Orn(Boc)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Fmoc-Orn(Boc)-OH, a key reagent in peptide synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of in regular trash or discharged into the sewer system.[1][2]

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator should be used if dust is generated.

Step-by-Step Disposal Procedure for Solid this compound Waste

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste. This also applies to lab materials that have come into direct contact with the solid chemical, such as weighing paper, contaminated gloves, and pipette tips.[1][6]

  • Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable option.[2] Whenever feasible, dispose of the chemical in its original container.[1]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[1]

  • Labeling: The waste container must be clearly and accurately labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date waste was first added to the container.[2]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and segregated from incompatible materials.[1][2]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

Management of Liquid Waste Streams

The use of this compound in solid-phase peptide synthesis generates hazardous liquid waste streams, primarily from the cleavage of the Fmoc and Boc protecting groups.

  • Fmoc Group Removal: The Fmoc group is typically removed using a basic solution, such as 20% piperidine in dimethylformamide (DMF). This resulting solution is a hazardous waste stream.[6]

  • Boc Group Removal: The Boc group is acid-labile and is removed using a mild acid, such as trifluoroacetic acid (TFA). This acidic solution is also considered hazardous waste.[6]

Procedure for Liquid Waste:

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection" or "TFA waste from Boc deprotection").[6]

  • Storage and Disposal: Store the container in the designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Deprotection solutions, solvents) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for Disposal via Institutional EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound and associated waste streams.

References

Essential Safety and Logistical Guidance for Handling Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Fmoc-Orn(Boc)-OH, a commonly used amino acid building block in peptide synthesis. Adherence to these procedural steps will minimize risk and ensure safe operational workflow and disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid powder, the primary safety concerns are inhalation of dust and direct contact with skin and eyes. While the Safety Data Sheet (SDS) indicates that this compound poses no significant health hazard beyond that of ordinary combustible materials, it is crucial to follow standard laboratory safety protocols to avoid potential irritation and contamination.[1]

Recommended PPE for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable Nitrile GlovesStandard laboratory grade, powder-free.To prevent skin contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals and are a suitable alternative for those with latex allergies.[2][3]
Eye Protection Chemical Splash GogglesANSI Z87.1 certified, with indirect ventilation.To protect eyes from airborne powder and potential splashes. Indirect vents prevent fogging while still protecting against splashes.[4][5][6][7]
Respiratory Protection N95 RespiratorNIOSH-approved disposable respirator.To prevent inhalation of fine dust particles.[8][9][10][11][12]
Body Protection Laboratory CoatPolyester-cotton blend or 100% cotton.To protect skin and clothing from spills and contamination.[13][14][15][16][17]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure minimal exposure and maintain the integrity of the compound.

  • Preparation : Before handling, ensure that the designated workspace (preferably a chemical fume hood or a bench with good ventilation) is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, weighing paper or boat, spatula, and appropriate containers.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above. Ensure gloves are intact and the respirator forms a good seal around your nose and mouth.

  • Weighing the Compound : Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid powder onto a weighing paper or boat on a calibrated scale. Perform this task slowly and carefully to minimize the generation of airborne dust.

  • Transfer and Use : Once weighed, transfer the compound to the reaction vessel or desired container. If dissolving the compound, add the solvent slowly to avoid splashing.

  • Post-Handling : Tightly seal the original container of this compound and store it according to the manufacturer's recommendations (typically at 2-8°C).[16] Clean all equipment used, such as the spatula and weighing area, with an appropriate solvent.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. This compound is not classified as a hazardous waste, but it should still be disposed of responsibly.[18][19]

Disposal of Solid Waste

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed container designated for non-hazardous solid chemical waste. Dispose of through your institution's chemical waste management program.
Contaminated Labware (e.g., weighing paper, gloves, pipette tips) Place in a designated container for solid chemical waste. Do not dispose of in regular trash to avoid accidental exposure to cleaning staff.

Disposal of Empty Containers

Container TypeDisposal Procedure
Empty this compound Container Once thoroughly empty, deface the label and dispose of it in the regular trash or as per your institution's guidelines for empty chemical containers.[18]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_space Prepare Workspace gather_equip Gather Equipment prep_space->gather_equip don_ppe Don PPE gather_equip->don_ppe weigh Weigh this compound don_ppe->weigh transfer Transfer to Reaction weigh->transfer seal_store Seal & Store Container transfer->seal_store clean_equip Clean Equipment seal_store->clean_equip dispose_waste Dispose of Waste clean_equip->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.